molecular formula C11H15NO B1617520 N-benzyl-2-methylpropanamide CAS No. 4774-58-7

N-benzyl-2-methylpropanamide

Cat. No.: B1617520
CAS No.: 4774-58-7
M. Wt: 177.24 g/mol
InChI Key: QHQKYJAIOSKSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methylpropanamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-methylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4774-58-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-benzyl-2-methylpropanamide

InChI

InChI=1S/C11H15NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

QHQKYJAIOSKSFL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)NCC1=CC=CC=C1

Other CAS No.

4774-58-7

Origin of Product

United States

Foundational & Exploratory

molecular structure and formula of N-benzylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of N-benzylisobutyramide (IUPAC: N-benzyl-2-methylpropanamide). It is designed for medicinal chemists and process scientists requiring rigorous data on this specific amide scaffold, often utilized as a fragment in drug discovery (e.g., TRPV1 antagonists, local anesthetics) and as a robust intermediate in organic synthesis.[1]

CAS Number: 4774-58-7 IUPAC Name: N-Benzyl-2-methylpropanamide Formula: C


H

NO Molecular Weight: 177.25 g/mol [1]

Part 1: Molecular Architecture & Physicochemical Profiling[1]

Structural Connectivity

The molecule consists of a lipophilic benzyl group linked via a secondary amide bond to an isobutyryl (2-methylpropanoyl) tail. This structure balances a planar aromatic domain (π-stacking capability) with a branched aliphatic region (steric bulk).[1]

  • Amide Linkage: The central amide bond exhibits partial double-bond character (

    
     resonance), restricting rotation and forcing the amide nitrogen and carbonyl oxygen into a planar conformation (typically trans or Z-isomer to minimize steric clash between the benzyl and isopropyl groups).[1]
    
  • Steric Profile: The isopropyl group provides significant steric hindrance adjacent to the carbonyl, which increases metabolic stability against hydrolytic enzymes compared to linear analogs (e.g., N-benzylbutanamide).[1]

Physicochemical Descriptors

Data summarized below combines calculated consensus values relevant for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValueSignificance in Drug Design
Molecular Weight 177.25 g/mol Fragment-like; ideal for lead optimization.
LogP (Consensus) 2.1 – 2.4Moderate lipophilicity; likely good membrane permeability.
TPSA 29.1 Ų< 140 Ų; indicates high probability of BBB penetration.
H-Bond Donors 1 (NH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 1 (C=O)Carbonyl oxygen acts as a weak Lewis base.
Rotatable Bonds 3Flexible benzyl linker allows conformational adaptation.

Part 2: Synthetic Methodology (Protocol)

Core Directive: This protocol utilizes a nucleophilic acyl substitution under Schotten-Baumann conditions or anhydrous acylation. The anhydrous method is preferred for high purity and yield in research settings.

Reaction Scheme


Step-by-Step Protocol

Reagents:

  • Benzylamine (1.0 equiv)[1]

  • Isobutyryl Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add Benzylamine and TEA to anhydrous DCM. Cool to 0°C (ice bath) to control the exotherm.
    
  • Addition: Add Isobutyryl Chloride dropwise over 15 minutes. The solution will cloud as amine salts precipitate.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) for disappearance of benzylamine.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over

      
      , and filter.[1]
      
  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.[1]

Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification to ensure high purity.

SynthesisWorkflow Start Reagent Prep (Benzylamine + TEA in DCM) Add Acylation Step Add Isobutyryl Chloride (0°C) Start->Add N2 atm React Reaction Progress Stir RT, 3-4h (Monitor TLC) Add->React Exothermic Quench Quench & Wash 1. NaHCO3 (aq) 2. 1M HCl (aq) React->Quench Completion Dry Drying & Concentration MgSO4 -> Rotovap Quench->Dry Organic Layer Pure Final Product N-Benzylisobutyramide Dry->Pure Recrystallization

Figure 1: Synthetic workflow for N-benzylisobutyramide via acid chloride coupling.

Part 3: Structural Characterization (The "Fingerprint")[1]

To validate the identity of the synthesized compound, the following spectral data are the standard reference points.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum is distinct due to the coupling of the isopropyl group and the benzylic position.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 – 7.38 Multiplet (m)5HAr-H Phenyl ring protons (typical aromatic region).[1]
5.80 – 6.00 Broad Singlet (br s)1HN-H Amide proton; shift varies with concentration/solvent.
4.46 Doublet (d,

Hz)
2HPh-CH

-N
Benzylic methylene; couples to NH.[1] Becomes singlet if NH exchanges with D

O.
2.40 – 2.50 Septet (sept,

Hz)
1HCH(CH

)

Methine proton of the isobutyryl group.[1]
1.21 Doublet (d,

Hz)
6HCH(CH

)

Geminal dimethyl groups; characteristic doublet.[1]
Carbon NMR ( C NMR)
  • Carbonyl (C=O): ~176.5 ppm (Amide carbonyl).[1]

  • Aromatic: ~138.5 (ipso), 128.7, 127.5, 127.3 ppm.[1]

  • Benzylic (CH

    
    ):  ~43.5 ppm.
    
  • Aliphatic (CH): ~35.6 ppm (Isobutyryl methine).[1]

  • Aliphatic (CH

    
    ):  ~19.6 ppm (Isopropyl methyls).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion:

    
     m/z.
    
  • Key Fragments (EI):

    • m/z 91: Tropylium ion (

      
      ) – Diagnostic for benzyl group.
      
    • m/z 43: Isopropyl cation (

      
      ) or Acetyl-like fragment.[1]
      

Part 4: Pharmaceutical Relevance & Safety[1]

Scaffold Utility

N-benzylisobutyramide serves as a simplified pharmacophore model.

  • TRPV1 Antagonism: The N-benzylamide motif is a structural core of Capsaicin and Resiniferatoxin. Synthetic analogs (like N-benzylisobutyramide) are used to study the Structure-Activity Relationship (SAR) of the "Region B" (linker) and "Region C" (lipophilic tail) of Vanilloid receptor ligands.[1]

  • Local Anesthetics: Structurally related to lidocaine-type amides, though lacking the basic amine tail required for sodium channel blockade, making it a useful negative control or non-basic intermediate.[1]

Safety Profile (GHS Classification)

While specific toxicological data for this CAS is limited, it is treated under the General Amide Hazard class:

  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Stable under normal conditions; incompatible with strong oxidizing agents.[3][4]

References
  • PubChem Compound Summary. (2025). N-Benzyl-2-methylpropanamide (CID 10559). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). CAS 4774-58-7 Product Data.Link[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison.[5] Link

  • BenchChem. (2024). General Protocols for Amide Synthesis and N-Substituted Benzamides.Link[1]

Sources

Technical Guide: Solubility Profiling of N-benzyl-2-methylpropanamide in DMSO and CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive operational framework for the solubilization of N-benzyl-2-methylpropanamide (CAS: 4774-58-7) in Dimethyl Sulfoxide (DMSO) and Deuterated Chloroform (CDCl3). As a secondary amide featuring a lipophilic benzyl moiety and a branched isobutyryl group, this compound exhibits distinct solvation behaviors critical for Nuclear Magnetic Resonance (NMR) spectroscopy and biological assay preparation.

This document moves beyond basic solubility tables to explore the mechanistic interactions driving solubility, offering validated protocols for preparing high-integrity stock solutions and NMR samples.

Physicochemical Characterization & Solvation Logic

To predict solubility behavior, we must first analyze the molecular architecture of N-benzyl-2-methylpropanamide.

  • Lipophilic Domain: The benzyl ring and the isopropyl tail (from the isobutyryl group) contribute significant hydrophobicity. This suggests high affinity for moderately non-polar solvents like Chloroform.

  • Polar Domain: The amide linkage (-CONH-) is a dipole-rich region capable of Hydrogen Bond (H-bond) donation (via NH) and acceptance (via Carbonyl O).

Estimated LogP: ~2.1 – 2.4 (Predicted based on structural fragments). Implication: The compound is "amphiphilic but lipophile-dominant," ensuring excellent solubility in both CDCl3 (lipophilic interaction) and DMSO (dipolar interaction).

Mechanistic Solvation Diagram

The following diagram illustrates the dominant intermolecular forces stabilizing the compound in each solvent.

SolvationMechanism cluster_legend Interaction Types Compound N-benzyl-2-methylpropanamide CDCl3 CDCl3 (Moderately Polar) Compound->CDCl3 Weak H-Bond Donation (Amide Carbonyl -> CDCl3 Deuterium) DMSO DMSO / DMSO-d6 (Polar Aprotic) DMSO->Compound Strong H-Bond Acceptance (DMSO Oxygen -> Amide NH) DMSO->Compound Dipole-Dipole Interaction CDCl3->Compound Solvation of Benzyl/Alkyl Groups (London Dispersion Forces) Dominant Dominant Secondary Secondary

Figure 1: Mechanistic interactions driving solubility. DMSO stabilizes the amide core via H-bonding, while CDCl3 effectively solvates the lipophilic scaffold.

Solubility in DMSO (Dimethyl Sulfoxide)

Primary Application: Biological Assays, High-Concentration Stock Solutions (10 mM – 100 mM).

Solvation Mechanism

DMSO is a "super-solvent" for amides. The sulfoxide oxygen is a potent H-bond acceptor, interacting strongly with the amide -NH proton. This interaction disrupts the crystal lattice of the solid amide more effectively than most other solvents.

Operational Limits
  • Saturation Limit: Empirically estimated >200 mg/mL (High).

  • Working Concentration: 10 mM to 100 mM is standard for stock solutions.

  • Stability: Excellent chemically, but DMSO is hygroscopic . Absorbed water will appear as a broad singlet at ~3.33 ppm in NMR and can hydrolyze amides over long periods if not stored properly.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Concentration: 10 mM

  • Calculate Mass:

    • MW of N-benzyl-2-methylpropanamide ≈ 177.24 g/mol .[1]

    • Mass required =

      
      .
      
  • Weighing: Weigh ~1.8 – 2.0 mg of solid into a tared 1.5 mL amber microcentrifuge tube. Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to reach the target volume based on the exact mass.

    • Formula:

      
      .
      
  • Mixing: Vortex for 15 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake.

Solubility in CDCl3 (Deuterated Chloroform)

Primary Application: Structural Elucidation (1H/13C NMR), Reaction Monitoring.

Solvation Mechanism

CDCl3 is the standard solvent for organic synthesis intermediates. It solvates the hydrophobic benzyl and isobutyl groups via London dispersion forces. Unlike DMSO, CDCl3 is a poor H-bond acceptor, which has specific implications for NMR interpretation (see Section 5).

Operational Limits
  • Saturation Limit: Empirically estimated >100 mg/mL.

  • Working Concentration: 10 – 20 mg/mL (Standard for 1H NMR).

  • Stability: CDCl3 can form DCl (acid) and phosgene over time upon exposure to light/oxygen.

    • Risk:[2] Acidic CDCl3 can catalyze amide hydrolysis or exchange.

    • Mitigation: Use CDCl3 stored over silver foil or stabilize with basic alumina if the sample is acid-sensitive.

Protocol: NMR Sample Preparation

Target: High-Resolution 1H NMR Spectrum

  • Mass Selection: Weigh 10 – 15 mg of N-benzyl-2-methylpropanamide into a clean vial.

    • Note: <5 mg may result in poor signal-to-noise; >30 mg can cause viscosity broadening.

  • Solvent Addition: Add 0.6 mL (600 µL) of CDCl3 (99.8% D).

  • Dissolution: Swirl gently. If particulates persist, sonicate for 30 seconds.

    • Visual Check: Solution must be perfectly clear. Filtration through a cotton plug in a glass pipette is recommended if dust is present.

  • Transfer: Transfer to a 5 mm NMR tube using a clean glass pipette. Cap immediately to prevent evaporation.

Comparative Analysis & Solvent Selection

The choice between DMSO-d6 and CDCl3 fundamentally alters the spectral data observed.

FeatureCDCl3 (Chloroform-d)DMSO-d6
Solubility High (Lipophilic driven)Very High (Polar driven)
Amide Proton (NH) Broad singlet (5.5 - 7.0 ppm). Often exchanges with trace water.Sharp doublet (8.0 - 9.0 ppm). Slow exchange allows observation of

coupling.
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad/Variable)
Viscosity Low (Sharp lines)High (Broader lines, requires shimming)
Sample Recovery Easy (Evaporate solvent)Difficult (High boiling point: 189°C)
Recommendation First Choice for routine purity checks.Required for detailed structural proof (coupling constants).
Solvent Selection Decision Tree

SolventSelection cluster_tips Pro-Tips Start Start: N-benzyl-2-methylpropanamide Sample Goal What is the analytical goal? Start->Goal Routine Routine Purity / ID Goal->Routine Quick Check Detailed Detailed Structure / Bioassay Goal->Detailed Full Characterization UseCDCl3 Use CDCl3 (Fast, Sharp Peaks, Easy Recovery) Routine->UseCDCl3 UseDMSO Use DMSO-d6 (See NH Coupling, High Solubility) Detailed->UseDMSO Tip1 If CDCl3 is acidic, NH peak disappears. Tip2 DMSO is hard to remove; Don't use for valuable samples you need to recover.

Figure 2: Decision logic for selecting the appropriate solvent based on analytical requirements.

Troubleshooting & Stability

"Missing" Amide Proton in CDCl3

Observation: The proton NMR in CDCl3 shows the benzyl and isopropyl signals clearly, but the integral for the NH proton is < 1 or the peak is absent. Root Cause: Chemical exchange with trace water or acidic impurities in the CDCl3 accelerates the proton exchange rate (


), broadening the peak into the baseline.
Solution: 
  • Filter CDCl3 through basic alumina to remove acid.

  • Switch to DMSO-d6 , where hydrogen bonding stabilizes the NH proton, slowing exchange and sharpening the peak.

Hygroscopicity in DMSO

Observation: A large water peak grows at 3.33 ppm over time. Impact: Water can act as a nucleophile. While secondary amides are relatively stable, long-term storage of wet DMSO solutions can lead to slow hydrolysis. Prevention: Use single-use ampoules of DMSO-d6 or store stock solutions over 3Å molecular sieves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151608, N-Benzyl-2-bromo-2-methylpropanamide (Structural Analog Data). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Notes on NMR Solvents and Chemical Shifts. Retrieved from [Link]

Sources

A-01: An In-Depth Technical Guide to N-benzyl-2-methylpropanamide and N-benzylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry and organic synthesis, subtle structural modifications can induce profound changes in a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparative analysis of two structurally related secondary amides: N-benzylacetamide and its more sterically encumbered analogue, N-benzyl-2-methylpropanamide. While differing by only two methyl groups, the transition from an acetyl to an isobutyryl moiety introduces significant steric and electronic effects. This document elucidates these differences through a detailed examination of their molecular structures, physicochemical properties, synthesis protocols, and chemical reactivity. Furthermore, it explores the critical implications of these differences in the context of drug development, offering insights into how these structural variations can influence receptor binding, metabolic stability, and overall pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how minor alkyl substitutions on an amide scaffold can be strategically leveraged in molecular design.

Structural and Physicochemical Analysis: The Impact of Steric Bulk

The fundamental difference between N-benzylacetamide and N-benzyl-2-methylpropanamide lies in the nature of the acyl group attached to the benzylamine nitrogen. N-benzylacetamide possesses a simple acetyl group (CH₃CO-), while N-benzyl-2-methylpropanamide features a bulkier isobutyryl group ((CH₃)₂CHCO-). This seemingly minor alteration is the primary driver of their distinct properties.

Molecular Structure and Conformation

The addition of two methyl groups at the alpha-carbon of the acyl moiety in N-benzyl-2-methylpropanamide introduces significant steric hindrance around the amide bond.[1] This steric bulk influences the preferred conformation of the molecule, potentially affecting bond angles and the planarity of the amide group. While a typical amide bond is planar due to delocalization of the nitrogen lone pair into the carbonyl π-system, severe steric clash can force a slight pyramidalization of the nitrogen, which in turn can increase the reactivity of the amide bond.[2]

Figure 1: Comparative molecular structures.

Physicochemical Properties

The increased alkyl substitution in N-benzyl-2-methylpropanamide directly impacts its physical properties. The larger, more branched structure disrupts efficient crystal lattice packing compared to the more linear N-benzylacetamide. This generally leads to a lower melting point. Concurrently, the increased molecular weight and surface area lead to a higher boiling point.

Perhaps most critically for drug development, the addition of the isopropyl group increases the molecule's lipophilicity (fat-solubility).[3] This is quantitatively represented by the partition coefficient (LogP), which is predicted to be higher for N-benzyl-2-methylpropanamide. Enhanced lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

PropertyN-benzylacetamideN-benzyl-2-methylpropanamideReference(s)
Molecular Formula C₉H₁₁NOC₁₁H₁₅NO[4]
Molecular Weight 149.19 g/mol 177.24 g/mol [4]
Appearance White crystalline solid(Predicted) Solid or viscous liquid[5]
Melting Point 59-63 °CNot reported, predicted to be lower
Boiling Point 157 °C @ 2 mmHgNot reported, predicted to be higher
XLogP3 (Predicted) 1.01.8 (Predicted)[6]
Hydrogen Bond Donor 11[6]
Hydrogen Bond Acceptor 11[6]

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Differentiation

Distinguishing between these two amides is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling region is the alkyl portion of the spectrum. N-benzylacetamide will show a sharp singlet around 2.0 ppm for the three methyl protons (CH₃). In contrast, N-benzyl-2-methylpropanamide will exhibit a doublet for the six equivalent methyl protons ((CH₃)₂) and a septet for the single methine proton (-CH-), a classic isopropyl splitting pattern.[7] The benzylic protons (-CH₂-) in both molecules will appear as a doublet due to coupling with the N-H proton.

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the aliphatic carbons will be distinct. N-benzylacetamide will have a methyl carbon signal, while N-benzyl-2-methylpropanamide will show signals for both methyl and methine carbons.

  • Infrared (IR) Spectroscopy: Both compounds will show characteristic N-H stretching (around 3300 cm⁻¹) and strong C=O (amide I band) stretching (around 1640 cm⁻¹). The C-H stretching region below 3000 cm⁻¹ will be more complex for N-benzyl-2-methylpropanamide due to the additional C-H bonds of the isopropyl group.[8]

  • Mass Spectrometry: The molecular ion peak will differ by 28 mass units (C₂H₄). The fragmentation patterns will also be different; N-benzyl-2-methylpropanamide is expected to show a prominent fragment corresponding to the loss of an isopropyl group.

Synthesis and Chemical Reactivity

The standard method for synthesizing these secondary amides is the acylation of benzylamine with an appropriate acylating agent. However, the choice of reagents and reaction conditions can be influenced by the steric hindrance of the acyl group.

General Synthesis Pathway

The reaction involves the nucleophilic attack of the benzylamine nitrogen onto the electrophilic carbonyl carbon of an acyl halide or anhydride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl or acetic acid).

G cluster_options Structural Modification Strategy cluster_outcomes_ace Predicted Outcomes (Acetamide) cluster_outcomes_iso Predicted Outcomes (Isobutyramide) Start Lead Compound with N-benzylamide Scaffold Decision Optimize PK/PD Profile? Start->Decision Acetamide Use N-benzylacetamide (Small, Less Lipophilic) Decision->Acetamide Need smaller size or lower lipophilicity Isobutyramide Use N-benzyl-2-methylpropanamide (Bulky, More Lipophilic) Decision->Isobutyramide Need higher stability or lipophilicity Outcome_Ace • Tighter binding pocket fit • Lower metabolic stability (hydrolysis) • Lower lipophilicity / BBB penetration Acetamide->Outcome_Ace Outcome_Iso • Fills larger hydrophobic pocket • Higher metabolic stability (hydrolysis) • Higher lipophilicity / BBB penetration • Potential for CYP oxidation Isobutyramide->Outcome_Iso

Sources

Technical Guide: Physicochemical Profiling and Characterization of N-Benzylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of N-benzylisobutyramide.

Executive Summary

Compound: N-Benzylisobutyramide (also known as N-benzyl-2-methylpropanamide) CAS Registry Number: 4774-58-7 Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol

N-Benzylisobutyramide is a secondary amide structurally characterized by a benzyl group attached to the nitrogen of an isobutyryl moiety.[1] It serves as a critical structural motif in medicinal chemistry, particularly in the development of TRP channel modulators (capsaicinoids) and as a robust model substrate for studying amide bond formation and transamidation methodologies.

Unlike its liquid analogs (e.g., N-benzyl-2-methylpropanamide is often mischaracterized in aggregators; however, experimental data confirms it exists as a white crystalline solid at standard temperature and pressure), this compound requires specific solid-state characterization protocols. This guide provides a definitive workflow for synthesizing, purifying, and validating the physical properties of N-benzylisobutyramide.

Physicochemical Specifications

The following data aggregates experimental values from high-purity synthesis literature.

Table 1: Core Physical Properties[2][3]
PropertyValue / RangeCondition / Note
Physical State White Crystalline SolidAt 25°C, 1 atm
Melting Point (MP) 91 – 92 °C Recrystallized from EtOAc/Hexane [1, 2]
Density (Solid) ~1.08 g/cm³ (Predicted)Experimental determination requires gas pycnometry
Solubility SolubleDichloromethane, Chloroform, Ethyl Acetate, Methanol
Solubility Insoluble/SparinglyWater, cold Hexanes
Partition Coeff.[2] (LogP) 2.15 (Predicted)Lipophilic nature suitable for membrane permeability

Technical Note: While many chemical aggregators list "N/A" for density, solid amides of this molecular weight typically exhibit densities between 1.05 and 1.15 g/cm³. For precise formulation, experimental determination via Helium Pycnometry is recommended over liquid displacement due to the compound's solubility in common organic displacement fluids.

Synthesis & Purification Workflow

To ensure accurate physical property measurement, the compound must be synthesized to >98% purity. The most robust method involves the nucleophilic acyl substitution of isobutyryl chloride with benzylamine.

Experimental Protocol: Schotten-Baumann Conditions
  • Reagents: Benzylamine (1.0 equiv), Isobutyryl Chloride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM) [anhydrous].

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere at 0°C.

  • Addition: Add isobutyryl chloride dropwise to a solution of benzylamine and TEA in DCM. The exotherm must be controlled to prevent side reactions.

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallization from hot Ethyl Acetate/Hexanes (1:3 ratio) yields white needles.

Visualization: Synthesis and Logic Flow

SynthesisWorkflow Reactants Reactants (Benzylamine + Isobutyryl Cl) Reaction Nucleophilic Acyl Substitution (DCM, 0°C -> RT, 2h) Reactants->Reaction TEA, N2 atm Workup Biphasic Workup (Acid/Base Wash) Reaction->Workup Quench Crude Crude Amide (Off-white solid) Workup->Crude Evaporation Purification Recrystallization (EtOAc/Hexanes) Crude->Purification Product Pure N-Benzylisobutyramide (>99% Purity) Purification->Product Yield: ~85-90%

Figure 1: Step-by-step synthesis and purification pathway ensuring high-purity isolation.

Characterization Protocols

A. Melting Point Determination (DSC Method)

For pharmaceutical-grade accuracy, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into an aluminum pan. Crimped but vented lid.

  • Method: Equilibrate at 25°C. Ramp 10°C/min to 120°C.

  • Analysis: Record the onset temperature of the endothermic peak.

    • Acceptance Criteria: Onset between 90.5°C and 92.5°C. Peak sharpness indicates crystallinity.

B. Density Determination (Gas Pycnometry)

Since the compound is a solid powder, liquid displacement is prone to solvent occlusion errors.

  • Instrument: Helium Gas Pycnometer.

  • Protocol:

    • Weigh the empty sample cell (

      
      ).
      
    • Fill cell ~2/3 with N-benzylisobutyramide powder and weigh (

      
      ).
      
    • Purge with Helium to remove atmospheric air and moisture.

    • Measure volume (

      
      ) via pressure change according to Boyle’s Law.
      
  • Calculation:

    
    
    
  • Validation: Perform in triplicate. Relative Standard Deviation (RSD) should be <0.5%.

Structural Validation (Spectroscopy)[5]

Before physical property measurement, identity must be confirmed. The following spectral data is reconstructed from validated literature sources [1, 2].

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 500 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 – 7.25 Multiplet5HAromatic Ring (Ph-H )
5.85 Broad Singlet1HAmide Proton (-NH -)
4.46 Doublet (

Hz)
2HBenzylic Methylene (-CH ₂-Ph)
2.45 Septet (

Hz)
1HIsobutyryl Methine (-CH -(CH₃)₂)
1.21 Doublet (

Hz)
6HIsobutyryl Methyls (-CH-(CH ₃)₂)
Infrared Spectroscopy (FT-IR)
  • 3290 cm⁻¹: N-H Stretch (medium, sharp).

  • 1645 cm⁻¹: C=O Stretch (Amide I, strong).

  • 1550 cm⁻¹: N-H Bend (Amide II).

Visualization: Characterization Logic

CharacterizationLogic Sample Isolated Sample PurityCheck Purity Check (TLC / HPLC) Sample->PurityCheck Decision Purity > 98%? PurityCheck->Decision Identity Structural ID (1H NMR / IR) PropMeasure Physical Property Measurement Identity->PropMeasure Decision->Identity Yes Repurify Recrystallize Decision->Repurify No MP Melting Point (DSC: 91-92°C) PropMeasure->MP Density Density (Pycnometry) PropMeasure->Density Repurify->Sample

Figure 2: Quality control decision tree for validating physical properties.

References

  • Transamidation of Secondary Carboxamides. Royal Society of Chemistry (RSC) Advances / Org. Biomol. Chem. (2014).[3] Reported melting point of 91–92 °C for compound 6h (N-benzylisobutyramide).[4]

  • Zirconium Oxo Clusters as Discrete Molecular Catalysts for Direct Amide Bond Formation. Coordination Chemistry Reviews / Lirias KU Leuven (2021). Details synthesis from isobutyric acid and benzylamine.[1][5][6]

  • Isobutyryl Chloride Physical Properties. BenchChem / NIST. Data on the density and boiling point of the acyl chloride precursor.[7][2]

Sources

N-Benzyl-2-methylpropanamide (CID 10559): Technical Monograph & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-methylpropanamide (PubChem CID 10559), also known as N-benzylisobutyramide , is a secondary amide featuring a benzylamine moiety acylated by isobutyric acid. While chemically simple, this molecule serves as a critical privileged scaffold in medicinal chemistry.[1] It represents the minimal pharmacophore for a class of anticonvulsants and is a structural isostere to the linker region of TRPV1 antagonists (capsaicinoids).[1]

This guide provides a comprehensive technical profile of CID 10559, moving beyond basic database entries to offer actionable synthesis protocols, analytical characterization strategies, and safety frameworks for research applications.[1]

Chemical Identity & Molecular Architecture[1][2][3][4]

ParameterData
IUPAC Name N-benzyl-2-methylpropanamide
Common Synonyms N-Benzylisobutyramide; 2-Methyl-N-(phenylmethyl)propanamide
CAS Registry Number 4774-58-7
PubChem CID 10559
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES CC(C)C(=O)NCC1=CC=CC=C1
InChIKey IQRUSQUYPCHEKN-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct domains essential for Structure-Activity Relationship (SAR) studies:

  • Lipophilic Head (Benzyl): Provides π-π stacking interactions within receptor binding pockets (e.g., aromatic cage of carbonic anhydrases or amidases).[1]

  • Polar Linker (Amide): Acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for backbone alignment in protein active sites.[1]

  • Hydrophobic Tail (Isopropyl): The branched isopropyl group provides steric bulk, often improving metabolic stability against proteolytic cleavage compared to straight-chain propionyl analogs.[1]

Physicochemical Profile

Data aggregated from computational models and homologue experimental values.

PropertyValueContext for Drug Dev
Physical State White Crystalline SolidEasy handling for solid-phase synthesis.
Melting Point 86–88 °C (Lit.)Sharp melting point indicates high purity suitability.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateHighly soluble in organic solvents; poor aqueous solubility.[1]
XLogP3 ~2.1Lipinski Compliant. Ideal range for blood-brain barrier (BBB) penetration.[1]
H-Bond Donors 1Facilitates specific binding without high desolvation penalty.[1]
H-Bond Acceptors 1-
Rotatable Bonds 3Low entropic penalty upon binding.[1]

Synthetic Methodologies

Two primary routes are recommended: the Schotten-Baumann Acylation (for high yield/purity) and Direct Thermal Amidation (Green Chemistry).[1]

Protocol A: Schotten-Baumann Acylation (Recommended)

This protocol utilizes isobutyryl chloride and benzylamine under basic conditions to neutralize the HCl byproduct.[1]

Reagents:

  • Benzylamine (1.0 equiv)[2]

  • Isobutyryl Chloride (1.1 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Purge a round-bottom flask with N₂. Add Benzylamine (10 mmol) and TEA (12 mmol) to anhydrous DCM (30 mL). Cool to 0°C (ice bath).

  • Addition: Add Isobutyryl Chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

  • Workup: Quench with saturated NaHCO₃ (aq). Extract the organic layer.[1] Wash with 1M HCl (to remove unreacted amine), then Brine.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if necessary.

Protocol B: Direct Thermal Condensation (Green Route)

Avoids chlorinated solvents and corrosive acid chlorides.[1]

Reagents:

  • Benzylamine (1.0 equiv)[2]

  • Isobutyric Acid (1.0 equiv)

  • Catalyst: Boric acid (5 mol%) or Silica Gel

Workflow:

  • Combine amine and acid in Toluene.[1]

  • Reflux with a Dean-Stark trap to remove water (driving equilibrium forward).[1]

  • Continue until water evolution ceases (approx. 12–24h).[1]

Synthetic Pathway Diagram

The following diagram illustrates the mechanistic flow of the Schotten-Baumann route.

Synthesis Start Benzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Isobutyryl Chloride (Electrophile) Reagent->Intermediate Product N-benzyl-2-methylpropanamide (CID 10559) Intermediate->Product Elimination of Cl- Base Base (TEA) (HCl Scavenger) Base->Product Neutralization

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CID 10559.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized product must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)[1][4][6][7]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.25 (m, 5H): Aromatic protons (Benzyl ring).[1]

    • δ 5.80 (br s, 1H): Amide NH (Broad due to quadrupole broadening/exchange).[1]

    • δ 4.44 (d, J=5.8 Hz, 2H): Benzylic -CH₂- (Coupled to NH).

    • δ 2.45 (sept, J=6.9 Hz, 1H): Methine proton of isopropyl group.[1]

    • δ 1.18 (d, J=6.9 Hz, 6H): Methyl groups of isopropyl.[1]

Mass Spectrometry (MS)[1][4][6]
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion: [M+H]⁺ = 178.12 m/z.[1]

  • Fragmentation Pattern: Loss of benzyl group (91 m/z tropylium ion) is a characteristic diagnostic peak.[1]

Applications in Research & Drug Development

A. Medicinal Chemistry Scaffold

CID 10559 serves as a "minimal binder" control in SAR studies for:

  • Anticonvulsants: N-benzylamides are structural analogs of functionalized amino acid anticonvulsants (e.g., lacosamide derivatives).[1] The isopropyl group mimics the hydrophobic side chains of bioactive amino acids.[1]

  • TRPV1 Antagonists: It represents the "Region B" (Linker) + "Region C" (Lipophilic Tail) of capsaicinoids, lacking the vanillyl headgroup.[1] It is used to determine the contribution of the amide bond to receptor affinity.[1]

B. Metabolic Stability Probe

Used as a substrate to assay amidase activity in liver microsomes.[1] The steric bulk of the isopropyl group (alpha-branching) slows hydrolysis compared to linear analogs, making it a standard for testing steric tolerance of metabolic enzymes.[1]

Biological Pathway Diagram

The following diagram illustrates the metabolic fate of the compound, relevant for toxicology and pharmacokinetic studies.

Metabolism Compound N-benzyl-2-methylpropanamide Enzyme Liver Amidase (CYP450/Hydrolase) Compound->Enzyme Hydrolysis Metabolite1 Benzylamine Enzyme->Metabolite1 Metabolite2 Isobutyric Acid Enzyme->Metabolite2 Oxidation Oxidative Deamination (MAO) Metabolite1->Oxidation Phase I Final Benzoic Acid -> Hippuric Acid (Excretion) Oxidation->Final Phase II Conjugation

Figure 2: Predicted metabolic hydrolysis and clearance pathway.

Safety & Handling (GHS Standards)

While specific toxicological data for CID 10559 is limited, it should be handled as a standard organic amide.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][5]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust/aerosols.[1]

    • First Aid: In case of contact, flush with water for 15 minutes.[1][4][5][6] If swallowed, do not induce vomiting (lipophilic amides may carry aspiration risk).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10559, N-Benzyl-2-methylpropanamide.[1] Retrieved from [Link]

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acid derivatives.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for N-benzylamide anticonvulsant activity).

  • Appendino, G., et al. (2003). The chemistry of capsaicinoids: Synthesis of non-pungent analogs.[1] (Contextual reference for N-benzyl amides as capsaicin fragments).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Schotten-Baumann reaction protocols).

Sources

Technical Guide: Steric Hindrance & Conformational Dynamics of N-Benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the steric and conformational properties of N-benzyl-2-methylpropanamide (N-benzylisobutyramide). It is designed for medicinal chemists and structural biologists focusing on amide bond stability and scaffold design.

Executive Summary

N-benzyl-2-methylpropanamide represents a critical structural motif in medicinal chemistry, serving as a model for sterically hindered secondary amides. Unlike simple acetamides, the inclusion of an isopropyl group at the


-position introduces significant steric bulk, influencing the thermodynamic stability, rotational barriers, and proteolytic resistance of the amide bond. This guide dissects the interplay between the isopropyl steric wall  and the benzyl aromatic wing , providing actionable protocols for synthesis, characterization, and stability profiling.

Molecular Architecture & Steric Mapping

The molecule consists of a central amide core flanked by two distinct steric domains:

  • Acyl Domain (The Shield): The 2-methylpropyl (isopropyl) group. The branching at the

    
    -carbon creates a "steric cone" that partially occludes the carbonyl carbon from nucleophilic attack perpendicular to the amide plane.
    
  • Amine Domain (The Anchor): The benzyl group.[1][2][3][4] While the methylene linker (

    
    ) provides rotational flexibility, the phenyl ring creates a large exclusion volume that dictates the preferred conformation relative to the carbonyl oxygen.
    
The -Isomer Preference

In secondary amides, the equilibrium overwhelmingly favors the


-isomer  (where the N-substituent and the carbonyl oxygen are on the same side, placing the two bulky alkyl groups trans to each other).
  • CIP Priority Analysis:

    • Acyl side: Oxygen (Priority 1) > Isopropyl (Priority 2).

    • Amine side: Benzyl (Priority 1) > Hydrogen (Priority 2).

    • Configuration: The stable conformer places the Isopropyl and Benzyl groups anti-periplanar (approx.

      
       dihedral). This places the Oxygen and Benzyl group on the same side (
      
      
      
      -configuration).
  • Steric Driver: This conformation minimizes the

    
     strain between the carbonyl oxygen and the N-benzyl group, and avoids the severe steric clash between the isopropyl methyls and the benzyl ring that would occur in the 
    
    
    
    -isomer.
Visualization of Steric Interactions

The following diagram maps the steric pressure points and the thermodynamic equilibrium.

StericMap cluster_0 Steric Domains cluster_1 Conformational States Isopropyl Isopropyl Group (Alpha-Branching) Carbonyl Carbonyl Carbon (Electrophilic Center) Isopropyl->Carbonyl Shields Nucleophilic Attack Z_Isomer Z-Isomer (Stable) (Alkyls Trans) Nitrogen Amide Nitrogen (Resonance Donor) Nitrogen->Carbonyl p-pi Resonance Benzyl Benzyl Group (Aromatic Bulk) Benzyl->Nitrogen Rotational Freedom E_Isomer E-Isomer (Unstable) (Alkyls Cis) Z_Isomer->E_Isomer Rotational Barrier ~16-18 kcal/mol

Figure 1: Steric map illustrating the shielding effect of the isopropyl group and the thermodynamic preference for the Z-isomer.

Conformational Dynamics & Rotational Barriers[5][6][7]

The amide bond possesses partial double-bond character (


 bond order 

) due to resonance. However, steric hindrance in N-benzyl-2-methylpropanamide perturbs this system compared to N-benzylacetamide.
Rotational Barrier ( )

The barrier to rotation around the C-N bond is estimated at 16–18 kcal/mol [1, 2].

  • Ground State Destabilization: The bulk of the isopropyl group causes a slight twist in the amide plane in the ground state to relieve strain. This raises the ground state energy, theoretically lowering the barrier to rotation compared to unhindered amides.

  • Transition State: The transition state involves a

    
     rotation (orthogonal decoupling of the p-orbitals). The steric bulk of the isopropyl group does not significantly stabilize the transition state, meaning the net effect is a barrier similar to or slightly lower than N,N-dimethylacetamide, but with a highly biased equilibrium toward the 
    
    
    
    -form.
NMR Signatures

In


 NMR at room temperature (

), the rotation is slow on the NMR timescale.
  • Observation: Distinct signals for the

    
     and 
    
    
    
    isomers would be expected, but due to the overwhelming stability of the
    
    
    -isomer (
    
    
    ), the
    
    
    -isomer is often undetectable without low-temperature studies.
  • Shielding: The benzyl methylene protons (

    
    ) typically appear as a doublet (coupled to NH) around 
    
    
    
    4.4 ppm. The isopropyl methine (
    
    
    ) appears as a septet.

Chemical Stability: Hydrolysis Resistance

The isopropyl group confers significant resistance to hydrolysis compared to linear chains. This "steric shield" is a valuable trait for designing stable drug linkers.

Mechanism of Resistance

Hydrolysis requires the formation of a tetrahedral intermediate. The approach of the hydroxide ion (OH-) is hindered by the isopropyl methyl groups, which block the trajectory perpendicular to the carbonyl plane (Bürgi-Dunitz angle) [3, 4].

Experimental Protocol: Comparative Hydrolysis Kinetics

Objective: Quantify the steric protection factor (


) of the isopropyl group vs. a methyl group.

Materials:

  • Substrate A: N-benzyl-2-methylpropanamide (Target)

  • Substrate B: N-benzylacetamide (Control)

  • Solvent:

    
     Methanol/Water
    
  • Base: 1.0 M NaOH

  • Internal Standard: Toluene (inert)

Workflow:

  • Preparation: Dissolve 0.5 mmol of amide in 5 mL MeOH. Add 5 mL of 1.0 M NaOH (aq).

  • Incubation: Heat both reactions to reflux (

    
    ).
    
  • Sampling: Aliquot 100

    
    L every 30 minutes for 4 hours.
    
  • Quenching: Quench aliquots into cold

    
     / dilute HCl biphasic mixture. Extract organic layer.[2]
    
  • Analysis: Analyze via HPLC or

    
     NMR.
    
    • Monitor: Disappearance of amide starting material vs. Internal Standard.

    • Calculate: Pseudo-first-order rate constant (

      
      ).
      

Expected Results:

Parameter N-benzylacetamide (Control) N-benzyl-2-methylpropanamide
Steric Bulk Low (Methyl) High (Isopropyl)

|


 (Reflux)  | ~1-2 hours | > 6-8 hours |
| 

| 1.0 | ~0.15 - 0.25 |

Synthesis Protocol

To synthesize N-benzyl-2-methylpropanamide with high purity, the Schotten-Baumann conditions are preferred over thermal dehydration to avoid charring and ensure complete conversion despite the steric bulk.

Reagents
  • Electrophile: Isobutyryl chloride (CAS 79-30-1) - Highly reactive, overcomes steric barrier.

  • Nucleophile: Benzylamine (CAS 100-46-9).

  • Base: Triethylamine (

    
    ) or NaOH (aq) for biphasic.
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with

    
    .
    
  • Solvation: Add Benzylamine (10 mmol, 1.09 mL) and

    
     (12 mmol, 1.67 mL) to 50 mL dry DCM. Cool to 
    
    
    
    in an ice bath.
  • Addition: Add Isobutyryl chloride (10.5 mmol, 1.10 mL) dropwise over 15 minutes.

    • Note: The exotherm indicates reaction progress. The steric bulk of the isobutyryl group does not prevent acylation but requires the highly electrophilic acid chloride (vs. carboxylic acid) for rapid kinetics.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 30 mL) to remove excess acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/Ethyl Acetate if solid, or flash chromatography (20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start Reagents: Isobutyryl Chloride + Benzylamine Step1 0°C Addition in DCM (Base: Et3N) Start->Step1 Nucleophilic Attack Step2 RT Stir (3 Hours) Formation of Amide Bond Step1->Step2 Elimination of HCl Step3 Acid/Base Workup Remove SM/Byproducts Step2->Step3 Quench Product Pure N-benzyl-2-methylpropanamide (White Solid/Oil) Step3->Product Crystallization

Figure 2: Optimized synthetic pathway using the Schotten-Baumann approach to overcome steric resistance.

References

  • University of Warwick. Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Haloacetamide Derivatives.

  • ResearchGate. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides.

  • PubMed Central. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides.

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The formation of the amide bond is the single most executed reaction in medicinal chemistry, accounting for over 16% of all reactions in drug discovery. N-Benzyl-2-methylpropanamide (CAS: 4774-58-7) represents a fundamental structural motif, combining a lipophilic isobutyryl group with a benzylic amine. This scaffold is frequently encountered as a core pharmacophore in TRPV1 antagonists (capsaicinoids), local anesthetics, and as a stable linker in peptidomimetics.

This guide provides a definitive, field-proven protocol for its synthesis. Unlike generic textbook procedures, this protocol addresses the specific physicochemical challenges of isobutyryl chloride —namely its high volatility (bp 92°C) and susceptibility to rapid hydrolysis. We present two distinct methodologies:

  • Method A (Anhydrous): The "Gold Standard" for small-to-medium scale research, prioritizing yield (>90%) and purity.

  • Method B (Schotten-Baumann): A robust biphasic alternative suitable for scale-up and teaching environments.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This addition-elimination pathway releases hydrogen chloride (HCl), necessitating a stoichiometric base to drive the equilibrium and prevent the formation of unreactive benzylamine hydrochloride salt.

Critical Process Parameters (CPPs):
  • Exotherm Control: The reaction is highly exothermic. Uncontrolled heat release can lead to the formation of di-acylated byproducts or vaporization of the acid chloride. Strict temperature control (0°C) is mandatory during addition.

  • Stoichiometry: A slight excess of amine (1.1 equiv) or the use of a tertiary amine scavenger (Triethylamine, TEA) is required to neutralize the HCl byproduct.

  • Moisture Sensitivity: Isobutyryl chloride reacts violently with water. All glassware must be flame-dried or oven-dried for Method A.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start Reagents: Isobutyryl Chloride + Benzylamine Intermediate Tetrahedral Intermediate (Zwitterionic) Start->Intermediate Nucleophilic Attack (k1, fast) Transition Elimination of Chloride Ion Intermediate->Transition Collapse of Tetrahedral Center Product Product: N-Benzyl-2-methylpropanamide + HCl (Salt) Transition->Product Deprotonation by Base (Irreversible)

Figure 1: Mechanistic pathway of the amide coupling. The base (TEA or NaOH) acts as a proton scavenger in the final step to drive the reaction to completion.

Experimental Protocols

Method A: High-Fidelity Anhydrous Synthesis (Recommended)

Best for: High purity, moisture-sensitive substrates, and library synthesis (100 mg – 10 g scale).

Materials
  • Reagents:

    • Isobutyryl chloride (1.0 equiv) [Caution: Lachrymator, Corrosive]

    • Benzylamine (1.0 equiv)

    • Triethylamine (TEA) (1.2 equiv) [Base Scavenger]

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration relative to limiting reagent).

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen/argon line, ice-water bath.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ) for 10 minutes.
    
  • Solvation: Add Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the solution to equilibrate for 10 minutes.
    
  • Addition: Dilute Isobutyryl chloride (1.0 equiv) in a small volume of DCM (e.g., 5-10 mL) in the addition funnel. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Why? Dropwise addition prevents localized overheating and suppresses side reactions.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The acid chloride is not visible, but the disappearance of benzylamine (lower Rf, stains with Ninhydrin) indicates completion.

  • Workup (The "Wash" Cycle):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1M HCl (

      
       mL). Purpose: Removes unreacted benzylamine and TEA.
      
    • Wash 2 (Basic): Wash with Saturated

      
       (
      
      
      
      mL). Purpose: Hydrolyzes any unreacted acid chloride to the water-soluble acid salt.
    • Wash 3 (Neutral): Wash with Saturated Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap).
Purification

The crude product is typically a white solid or a viscous oil that solidifies upon standing.

  • Purity Check: If

    
     by NMR, no further purification is needed.
    
  • Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water .

  • Flash Chromatography: Silica gel, gradient elution 10%

    
     40% EtOAc in Hexanes.
    
Method B: Schotten-Baumann Conditions (Alternative)

Best for: Scale-up, teaching labs, or when anhydrous solvents are unavailable.

  • Dissolution: Dissolve Benzylamine (1.0 equiv) in 10% NaOH solution (2.0 equiv).

  • Addition: Add Isobutyryl chloride (1.1 equiv) dropwise to the vigorously stirred aqueous amine solution at

    
    .
    
    • Note: A biphasic system (adding DCM) can improve solubility if the product precipitates as a gum.

  • Precipitation: The product often precipitates out as a white solid.

  • Filtration: Filter the solid, wash copiously with water (to remove salts and base), and dilute HCl (to remove unreacted amine).

  • Drying: Dry the solid in a vacuum desiccator.

Analytical Validation

Successful synthesis must be validated using spectroscopic data.

Expected Physical Properties[1][2][3][4][5]
  • Physical State: White crystalline solid (or colorless oil solidifying on standing).

  • Melting Point: ~80–90°C (Lit. values vary based on crystal form/purity; often reported around 90°C for analogous pure amides).

NMR Characterization Table ( )
NucleiChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1H 7.25 – 7.35Multiplet5HAr-H Phenyl ring protons
1H 5.80 – 6.00Broad Singlet1HN-H Amide proton (Exchangeable)
1H 4.45Doublet (

Hz)
2HPh-CH

-N
Benzylic methylene
1H 2.35 – 2.45Septet (

Hz)
1HCH(CH

)

Isobutyryl methine
1H 1.18Doublet (

Hz)
6HCH(CH

)

Isopropyl methyls
Workflow Diagram (Graphviz)

Workflow Step1 Dissolve Benzylamine + TEA in Anhydrous DCM (0°C) Step2 Dropwise Addition of Isobutyryl Chloride Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Workup: 1. Wash 1M HCl (Remove Amine) 2. Wash Sat. NaHCO3 (Remove Acid) 3. Wash Brine Step3->Step4 Step5 Dry (MgSO4) & Concentrate Step4->Step5 Step6 Crude Product Check (TLC / NMR) Step5->Step6 Step7 Purification: Recrystallization (Hex/EtOAc) OR Silica Column Step6->Step7 If Impure

Figure 2: Operational workflow for the anhydrous synthesis method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check isobutyryl chloride quality (should be clear, not cloudy).
Impurity: Extra Spots on TLC Di-acylation (rare) or Amine degradationMaintain

strictly during addition. Add acid chloride slowly.
Product is Oily/Gummy Residual Solvent or ImpuritiesTriturate with cold pentane or hexane to induce crystallization. Dry under high vacuum.
Strong "Vinegar" Smell Unreacted Isobutyric AcidIncomplete washing. Repeat

wash or use 1M NaOH wash (carefully).

Safety & Hazards

  • Isobutyryl Chloride: Highly corrosive, reacts violently with water to release HCl gas.[1] Causes severe skin burns and eye damage.[1] Handle only in a fume hood.

  • Benzylamine: Corrosive, skin sensitizer.

  • Dichloromethane: Suspected carcinogen, volatile.

  • Waste Disposal: Quench excess acid chloride with methanol/ice before disposal. Neutralize aqueous waste streams before drain disposal.

References

  • Schotten-Baumann Reaction Overview

    • Reaction of benzylamine with acetyl chloride under Schotten-Baumann conditions. Wikipedia. Link

  • General Amide Synthesis Protocol (Anhydrous)

    • Amide bond formation: beyond the poor nucleophile. Organic Chemistry Portal.[2][3] Link

  • Purification of N-Benzyl Amides

    • Lanthanum(III) Triflate-Catalyzed Cyclopropanation via Intramolecular Reaction. (Contains specific purification data for N-benzyl-2-methylpropanamide: Silica gel chromatography 50% EtOAc/Hexanes). Columbia Academic Commons. Link

  • Physical Properties & CAS Verification

    • N-benzyl-2-methylpropanamide (CAS 4774-58-7).[4][5][6][7] PubChem. Link

Sources

Application Note: A Protocol for the Direct Catalytic Amidation of Isobutyric Acid with Benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] Traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste and present handling challenges.[1][3] This application note details a robust and environmentally benign protocol for the direct catalytic amidation of isobutyric acid and benzylamine, a model reaction showcasing a greener alternative. By employing a catalyst, this process proceeds with high atom economy, producing water as the sole byproduct.[3][4] We will delve into the mechanistic rationale behind catalyst selection, provide a detailed step-by-step experimental workflow, and discuss critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient amidation strategies.

Introduction: The Imperative for Catalytic Amidation

The amide functional group is ubiquitous in molecules of biological and industrial importance. Historically, its synthesis has been dominated by methods requiring coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), which are used in stoichiometric amounts.[3] While effective, these approaches are inherently inefficient, generating large quantities of byproducts that complicate purification and contribute to environmental waste—a critical concern in large-scale industrial synthesis.[1]

Direct catalytic amidation, the condensation of a carboxylic acid and an amine, represents an ideal synthetic route. It circumvents the need for activating agents by using a substoichiometric amount of a catalyst to facilitate the reaction, with water being the only theoretical byproduct.[3] Research has led to the development of several effective catalytic systems, primarily based on boron or Group (IV) metals like zirconium and titanium.[5][6][7] These catalysts function by activating the carboxylic acid, thereby lowering the activation energy for the nucleophilic attack by the amine. This guide provides a practical, field-tested protocol for this transformation, focusing on the underlying principles to empower researchers to adapt and optimize the methodology for their specific needs.

Mechanistic Rationale and Catalyst Selection

The success of a direct catalytic amidation hinges on the effective activation of the carboxylic acid. Without a catalyst, the reaction requires high temperatures and often results in low yields due to the formation of a stable and unreactive ammonium carboxylate salt. Two prominent classes of catalysts have proven highly effective for this transformation.

Boron-Based Catalysts

Boron-based reagents, such as boric acid and particularly arylboronic acids, are among the most widely used catalysts for direct amidation.[5] Their efficacy stems from their Lewis acidic nature and ability to form reversible covalent bonds with hydroxyl groups.

Mechanism of Action: The catalytic cycle, as supported by extensive mechanistic studies, is more complex than a simple activation of the carboxylic acid by a single catalyst molecule.[1][8] Evidence suggests the reaction does not proceed through a simple monoacyloxyboron intermediate as initially proposed.[1] Instead, a key active intermediate involves a bicyclic structure formed from two molecules of the boronic acid and two molecules of the carboxylic acid, featuring a B-O-B linkage.[1] This dimeric complex effectively activates the carboxylic acid moiety, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate yields the amide and regenerates the active catalytic species.[9]

Zirconium-Based Catalysts

Group (IV) metal complexes, with zirconium tetrachloride (ZrCl₄) being a prime example, are powerful catalysts for direct amidation.[6] They are known for their strong Lewis acidity and oxophilicity.

Mechanism of Action: Mechanistic studies on zirconium-catalyzed amidations indicate that the active catalytic species may be dinuclear or even larger zirconium oxo clusters that form in situ.[10][11] These clusters can cooperatively bind and activate the carboxylic acid.[11] In this proposed mechanism, two adjacent zirconium centers coordinate to the carboxylate group, significantly enhancing the electrophilicity of the carbonyl carbon.[11] This dual activation facilitates the nucleophilic attack by the amine. Kinetic studies have shown that the reaction rate has a positive dependence on the amine concentration, as an additional amine molecule may act as a proton shuttle during the C-O bond cleavage step.[10][12]

For both catalytic systems, a critical experimental consideration is the removal of water, which is continuously generated during the reaction. The presence of water can inhibit or deactivate the catalyst and promote the reverse reaction (amide hydrolysis), thereby limiting the achievable conversion.[4]

Experimental Protocol: Boronic Acid-Catalyzed Amidation

This section provides a detailed procedure for the amidation of isobutyric acid with benzylamine using phenylboronic acid as the catalyst.

Materials and Equipment

Materials:

  • Isobutyric acid (≥99%)

  • Benzylamine (≥99%)

  • Phenylboronic acid (≥97%)

  • Toluene (anhydrous, ≥99.8%)

  • Activated molecular sieves, 4 Å

  • Hydrochloric acid (1 M solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and Dean-Stark trap

  • Heating mantle with magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Step-by-Step Procedure

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware (Flask, Condenser, Dean-Stark) B 2. Add Reagents to Flask: - Isobutyric Acid - Benzylamine - Phenylboronic Acid - Toluene A->B C 3. Fill Dean-Stark Trap with Toluene B->C D 4. Heat to Reflux (e.g., 110-120 °C) C->D E 5. Monitor Water Collection & Reaction Progress (TLC/GC) D->E F 6. Cool to Room Temp & Dilute with Solvent E->F G 7. Wash Sequentially: - 1 M HCl - Sat. NaHCO₃ - Brine F->G H 8. Dry Organic Layer (e.g., MgSO₄) & Filter G->H I 9. Concentrate in vacuo (Rotary Evaporator) H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for catalytic amidation.

  • Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under a nitrogen atmosphere.

  • Charging the Flask: To the flask, add isobutyric acid (e.g., 10 mmol, 1.0 eq.), phenylboronic acid (e.g., 0.5 mmol, 5 mol%), and anhydrous toluene (40 mL). Begin stirring.

  • Amine Addition: Slowly add benzylamine (10 mmol, 1.0 eq.) to the stirring mixture.

  • Azeotropic Reflux: Fill the Dean-Stark trap with anhydrous toluene. Heat the reaction mixture to a vigorous reflux (oil bath temperature of approximately 120-130 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove unreacted benzylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted isobutyric acid and the boronic acid catalyst, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude product, N-benzyl-2-methylpropanamide, is often of high purity. Further purification by column chromatography can be performed if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Note: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, freshly activated 4 Å molecular sieves (approx. 1 g per 10 mmol of carboxylic acid) can be added directly to the reaction flask to act as a dehydrating agent.[4][5]

Comparative Data and Discussion

The choice of catalyst can influence reaction conditions and efficiency. The table below summarizes typical parameters for both boron- and zirconium-catalyzed amidation of isobutyric acid and benzylamine.

ParameterBoronic Acid ProtocolZirconium Protocol
Catalyst Phenylboronic AcidZirconium(IV) Chloride (ZrCl₄)
Catalyst Loading 2–10 mol%2–5 mol%
Solvent Toluene, XyleneTHF, Toluene
Temperature 80–120 °C70–110 °C
Dehydration Dean-Stark or 4Å Mol. Sieves4Å Molecular Sieves
Typical Yield >90%>95%

Key Considerations for Self-Validation:

  • Causality of Catalyst Loading: The catalyst loading is kept low (typically ≤10 mol%) to maintain efficiency and minimize cost. Higher loadings do not significantly improve yield and can complicate purification.[13] For the ZrCl₄ system, lower catalyst loadings are often sufficient.

  • Trustworthiness of Dehydration: The most common point of failure in these reactions is inadequate water removal.[4] Visually confirming water collection in the Dean-Stark trap or ensuring the molecular sieves are properly activated and of sufficient quantity is critical for reproducibility and high conversion. For larger-scale reactions, azeotropic removal is generally more effective.[4]

  • Solvent Selection: Aromatic hydrocarbons like toluene are ideal for azeotropic water removal. For reactions using molecular sieves at lower temperatures, other anhydrous solvents like THF can be employed, particularly with zirconium catalysts.[6]

  • Reaction Monitoring: A control experiment run without the catalyst should show significantly lower or no conversion, confirming the catalytic nature of the process. The formation of the ammonium carboxylate salt may be observed initially, but it should convert to the amide in the presence of an effective catalyst and heat.

Proposed Catalytic Cycle Visualization

The following diagram illustrates the key steps in the boronic acid-catalyzed amidation cycle, highlighting the activation and transformation of the substrates.

G cluster_cycle Catalytic Cycle Catalyst 2 ArB(OH)₂ (Catalyst) Intermediate1 Bicyclic Intermediate [ArB(OCOR)]₂O Catalyst->Intermediate1 + 2 RCOOH - 3 H₂O Acid 2 RCOOH (Isobutyric Acid) Acid->Intermediate1 Amine R'NH₂ (Benzylamine) Amine->Intermediate1 Product Amide Product Product->Catalyst + H₂O Water H₂O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'NH₂ Intermediate2->Product - ArB(OH)₂-O-B(OH)Ar Intermediate2->Water

Caption: Simplified Boronic Acid Catalytic Cycle.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the catalytic amidation of isobutyric acid with benzylamine. By explaining the causality behind critical steps such as catalyst selection and water removal, this guide equips researchers with the necessary knowledge to reliably perform this reaction and adapt it to other substrates. The direct catalytic approach is a powerful tool for sustainable chemical synthesis, drastically reducing waste compared to traditional methods. As the field advances, the adoption of such catalytic protocols will be essential for developing greener and more efficient manufacturing processes in the pharmaceutical and chemical industries.

References

  • Catalytic Amid
  • Catalytic Amid
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • A green chemistry perspective on catalytic amide bond form
  • Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Comput
  • Group (IV)
  • Organoboron catalysis for direct amide/peptide bond formation.
  • Challenges and outlook for catalytic direct amidation reactions.
  • Mechanistic insights into boron-catalysed direct amid
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
  • Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. PMC - NIH.
  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation.

Sources

Application Note: Synthesis of N-Benzyl-2-methylpropanamide via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-benzyl-2-methylpropanamide (CAS: 4774-58-7) via the Schotten-Baumann reaction. This method utilizes a biphasic solvent system to facilitate the acylation of benzylamine with isobutyryl chloride while neutralizing the acidic byproduct in situ. The protocol emphasizes stoichiometric control, phase transfer dynamics, and purification strategies to achieve high purity (>98%) and yield. This molecule serves as a critical structural fragment in the development of histone deacetylase (HDAC) inhibitors and other pharmaceutical agents.

Introduction

The Schotten-Baumann reaction is a cornerstone method for amide bond formation, particularly valuable when dealing with highly reactive acyl chlorides. Unlike anhydrous methods requiring organic bases (e.g., triethylamine), the Schotten-Baumann protocol employs an inexpensive aqueous inorganic base (NaOH or KOH) in a biphasic system.

Target Molecule:

  • IUPAC Name: N-benzyl-2-methylpropanamide[1]

  • Common Name: N-benzylisobutyramide[2][3][4][5]

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

The synthesis involves the nucleophilic attack of benzylamine on the carbonyl carbon of isobutyryl chloride. The presence of aqueous base immediately neutralizes the generated hydrogen chloride (HCl), preventing the protonation of the amine reactant, which would otherwise render it non-nucleophilic.

Chemical Basis & Mechanism[2]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The biphasic nature (typically Dichloromethane/Water) allows the organic reactants to interact at the interface or within the organic phase, while the inorganic base in the aqueous phase scavenges the acid byproduct.

Stoichiometric Equation:



Mechanistic Workflow

The following diagram illustrates the stepwise mechanism and the role of the biphasic system.

SchottenBaumannMechanism Reagents Reagents (Benzylamine + Isobutyryl Chloride) Interface Phase Interface (Organic/Aqueous) Reagents->Interface Diffusion Intermediate Tetrahedral Intermediate (Zwitterion) Interface->Intermediate Nucleophilic Attack Elimination Elimination of Cl⁻ Intermediate->Elimination Collapse Neutralization Neutralization (HCl + NaOH → NaCl + H₂O) Elimination->Neutralization HCl Partitioning Product Product (N-benzyl-2-methylpropanamide) Elimination->Product Amide Formation Neutralization->Interface Maintains pH > 8

Figure 1: Mechanistic pathway of the Schotten-Baumann reaction in a biphasic system.

Experimental Protocol

Safety Considerations
  • Isobutyryl Chloride: Highly flammable (Flash point: 1°C), corrosive, and reacts violently with water. Handle only in a fume hood.

  • Benzylamine: Corrosive and causes severe skin burns.

  • Dichloromethane (DCM): Volatile and toxic. Use appropriate PPE (gloves, goggles, lab coat).

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[6][7]AmountDensity
Benzylamine 107.151.010.7 g (100 mmol)0.981 g/mL
Isobutyryl Chloride 106.551.111.7 g (110 mmol)1.017 g/mL
Sodium Hydroxide (10% aq) 40.002.0~80 mLN/A
Dichloromethane (DCM) 84.93Solvent100 mL1.33 g/mL
Step-by-Step Procedure

Phase 1: Setup and Addition

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (10.7 g, 100 mmol) in Dichloromethane (50 mL) .

  • Base Addition: Add 10% aqueous NaOH (80 mL) to the flask. The mixture will form two distinct layers.

  • Cooling: Place the flask in an ice-water bath (0–5°C) and stir vigorously. Critical: Vigorous stirring is essential to maximize the interfacial surface area.

  • Acyl Chloride Addition: Dilute Isobutyryl chloride (11.7 g, 110 mmol) in Dichloromethane (20 mL) . Transfer this solution to a pressure-equalizing addition funnel.

  • Reaction: Dropwise add the acid chloride solution to the stirred amine mixture over 30–45 minutes. Maintain the internal temperature below 10°C to minimize hydrolysis of the acid chloride.

Phase 2: Completion and Workup

  • Post-Stirring: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–2 hours.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer once with fresh DCM (20 mL) to recover residual product. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 1M HCl (30 mL): To remove unreacted benzylamine.

    • Saturated NaHCO₃ (30 mL): To remove residual acid/isobutyric acid.

    • Brine (30 mL): To dry the organic layer.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator).

Phase 3: Purification

  • Crude Analysis: The crude solid is typically off-white.

  • Recrystallization: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexanes (1:3) or aqueous Ethanol.

    • Dissolve in minimum hot solvent.

    • Cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the crystals, wash with cold hexanes, and dry under vacuum.

Characterization & Data Analysis

Physical Properties[3][4][7][8][9]
  • Appearance: White crystalline solid.

  • Melting Point: 91–93°C (Lit. 91–93°C [1], 93°C [2]).[3] Note: Purity is critical; impure fractions may melt lower (75–76°C).

Spectroscopic Data

The following data confirms the structure of N-benzyl-2-methylpropanamide.

TechniqueSignal/PeakAssignment
¹H NMR (500 MHz, CDCl₃)δ 7.25–7.35 (m, 5H)Aromatic protons (Benzyl group)
δ 5.82 (br s, 1H)Amide N-H
δ 4.45 (d, J=5.7 Hz, 2H)Benzylic -CH₂-
δ 2.35–2.45 (sept, 1H)Isopropyl -CH-
δ 1.18 (d, J=6.9 Hz, 6H)Isopropyl -CH₃ (Methyls)
IR (ATR) 3286 cm⁻¹N-H Stretch
1641 cm⁻¹C=O Stretch (Amide I)
1543 cm⁻¹N-H Bend (Amide II)
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Biphasic Biphasic System Setup DCM + 10% NaOH + Benzylamine Start->Biphasic Addition Dropwise Addition Isobutyryl Chloride at 0°C Biphasic->Addition Stir Vigorously Workup Phase Separation & Washing (HCl wash -> NaHCO3 wash -> Brine) Addition->Workup Warm to RT, 1h Evap Concentration Rotary Evaporator Workup->Evap Purify Recrystallization (EtOAc/Hexanes) Evap->Purify End Final Product White Crystals (mp 91-93°C) Purify->End

Figure 2: Operational workflow for the synthesis and purification of N-benzyl-2-methylpropanamide.

Troubleshooting & Optimization

The Schotten-Baumann reaction is generally reliable, but specific issues may arise. Use this self-validating table to diagnose deviations.

ObservationRoot CauseCorrective Action
Low Yield (<60%) Hydrolysis of acid chloride before reaction.Ensure Isobutyryl chloride is high quality; increase addition rate slightly; ensure T < 10°C.
Oily Product Residual solvent or impurities.Dry under high vacuum for 12h. If persistent, recrystallize again.
Melting Point < 85°C Contamination with Benzylamine HCl salt.Ensure the 1M HCl wash step during workup was thorough.
Emulsion Formation Vigorous stirring created stable micelle.Add brine to break emulsion; filter through Celite if necessary.

References

  • Royal Society of Chemistry. Supporting Information: Transamidation of Secondary Carboxamides. 2014 . Link

  • Pratt, R. N.; Taylor, G. A.; Procter, S. A.[2] Keten.[4] Part IV. The Addition of Dimethylketen to Some 9-Substituted Acridines. Journal of the Chemical Society C: Organic, 1967 , 1569-1575. Link

  • Cavicchioni, G. Model Depsipeptide Derivatives from 2-Bromo-N-benzylisobutyramide. ResearchGate, 1987 . Link

  • Sigma-Aldrich. Safety Data Sheet: Isobutyryl Chloride. 2023 . Link

Sources

Application Note: A Green Chemistry Approach to N-benzyl-2-methylpropanamide Synthesis via Zirconium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of modern pharmaceuticals and materials science, yet its synthesis often relies on stoichiometric coupling agents that generate significant chemical waste.[1][2] This application note details a green and sustainable protocol for the direct synthesis of N-benzyl-2-methylpropanamide from isobutyric acid and benzylamine. By leveraging the catalytic power of earth-abundant and low-toxicity zirconium compounds, this method circumvents the need for wasteful activating agents, producing water as the sole byproduct.[1][3][4] We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of process optimization, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Imperative for Greener Amide Synthesis

The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry.[2] Traditionally, this involves activating a carboxylic acid with a stoichiometric amount of a coupling reagent, such as a carbodiimide, which results in poor atom economy and the generation of substantial waste.[1] The development of catalytic direct amidation methods, where a carboxylic acid and an amine are directly coupled, represents a significant advancement in sustainable chemistry.[1]

Zirconium, an earth-abundant metal, has emerged as a highly promising catalyst for this transformation.[5][6] Zirconium-based catalysts, such as Zirconium(IV) chloride (ZrCl₄), are inexpensive, relatively non-toxic, and highly effective under milder conditions compared to many traditional methods.[5][7] This protocol focuses on the ZrCl₄-catalyzed synthesis of N-benzyl-2-methylpropanamide, a representative secondary amide, showcasing a method that aligns with the principles of green chemistry.

Catalytic Mechanism: The Role of the Zirconium Center

The direct amidation reaction catalyzed by zirconium proceeds via a Lewis acid-catalyzed mechanism. While the precise nature of the active catalytic species can be complex and may involve the in-situ formation of zirconium oxo clusters, the fundamental principle involves the activation of the carboxylic acid.[8]

The proposed catalytic cycle can be summarized as follows:

  • Lewis Acid Activation: The zirconium(IV) center coordinates to the carbonyl oxygen of the isobutyric acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

  • Nucleophilic Attack: A molecule of benzylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9]

  • Proton Transfer & Water Elimination: An additional amine molecule can facilitate a proton transfer from the nitrogen to an oxygen atom.[10] Subsequent collapse of the tetrahedral intermediate eliminates a molecule of water, which is the only byproduct of the reaction.[1]

  • Product Release & Catalyst Regeneration: The newly formed N-benzyl-2-methylpropanamide is released from the coordination sphere of the zirconium catalyst, which is then free to participate in another catalytic cycle.[8]

Kinetic studies have shown that the reaction is typically first order with respect to the catalyst and has a positive rate dependence on the amine concentration.[10][11] Interestingly, a negative rate dependence on the carboxylic acid concentration can sometimes be observed, suggesting the formation of off-cycle inhibitory species.[10][11]

Detailed Experimental Protocol

This protocol is adapted from established procedures for ZrCl₄-catalyzed direct amidation.[3][4][7]

3.1. Materials and Equipment

  • Reagents:

    • Isobutyric acid (≥99%)

    • Benzylamine (≥99%)

    • Zirconium(IV) chloride (ZrCl₄, ≥99.5%, anhydrous)

    • Anhydrous Toluene or Xylene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) for extraction

    • Hexanes for extraction and chromatography

  • Equipment:

    • Round-bottom flask (e.g., 50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Silica gel for column chromatography (optional, for high purity)

3.2. Reaction Setup and Execution

Safety Note: ZrCl₄ is corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flask Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen.

  • Reagent Addition:

    • To the flask, add Zirconium(IV) chloride (0.25 mmol, 5 mol%).

    • Add 20 mL of anhydrous toluene via syringe.

    • Add isobutyric acid (5.0 mmol, 1.0 equiv).

    • Add benzylamine (6.0 mmol, 1.2 equiv). Rationale: A slight excess of the amine can improve reaction rates and yields by minimizing catalyst inhibition.[10][11]

  • Reaction Conditions:

    • Attach a reflux condenser to the flask under the inert atmosphere.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (carefully under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3.3. Work-up and Purification

  • Cooling and Quenching: After the reaction is complete, cool the flask to room temperature.

  • Aqueous Wash: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench any unreacted acid and neutralize the catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure N-benzyl-2-methylpropanamide.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Flame-dry flask under Ar/N2 setup_2 Add ZrCl4 (5 mol%) and Toluene setup_1->setup_2 setup_3 Add Isobutyric Acid (1.0 equiv) setup_2->setup_3 setup_4 Add Benzylamine (1.2 equiv) setup_3->setup_4 reaction_1 Heat to reflux (110 °C) setup_4->reaction_1 Start Reaction reaction_2 Stir for 12-24h reaction_1->reaction_2 reaction_3 Monitor by TLC/GC-MS reaction_2->reaction_3 workup_1 Cool to RT & Quench with NaHCO3 reaction_3->workup_1 Reaction Complete workup_2 Extract with EtOAc workup_1->workup_2 workup_3 Wash with Brine workup_2->workup_3 workup_4 Dry (MgSO4) & Concentrate workup_3->workup_4 workup_5 Purify via Chromatography (Optional) workup_4->workup_5 product N-benzyl-2-methyl- propanamide workup_5->product Final Product

Caption: Experimental workflow for the zirconium-catalyzed synthesis.

Data and Optimization

The efficiency of zirconium-catalyzed amidation is influenced by several factors. The following table summarizes key parameters and their typical ranges found in the literature, providing a basis for optimization.

ParameterTypical Range/ValueExpected Outcome & RationaleReference
Catalyst ZrCl₄, Zr(Cp)₂(OTf)₂ZrCl₄ is a simple, inexpensive, and effective option. Other complexes may offer different reactivity or milder conditions.[1][7]
Catalyst Loading 2 - 10 mol%Higher loading can increase reaction rate but adds cost and complicates removal. 5 mol% is a good starting point.[1][7]
Solvent Toluene, XyleneHigh-boiling, non-coordinating solvents are preferred to facilitate water removal via azeotropic distillation.[7]
Temperature 100 - 140 °C (Reflux)Higher temperatures drive the equilibrium towards the product by removing water.[7]
Amine Equiv. 1.1 - 1.5 equiv.An excess of amine can prevent catalyst inhibition by the product and improve the reaction rate.[10][11]
Water Removal None required / AzeotropicWhile some protocols use molecular sieves, many zirconium catalysts are tolerant of the water produced, simplifying the procedure.[1][7]

Troubleshooting:

  • Low Yield: If the yield is low, consider increasing the reaction time, temperature, or catalyst loading. Ensure all reagents and the solvent are sufficiently anhydrous, as excess initial water can inhibit the catalyst.

  • Side Reactions: The formation of an ammonium carboxylate salt is a primary challenge.[1] Using a non-polar solvent and sufficient heat helps to minimize this equilibrium-driven side reaction.

  • Catalyst Deactivation: While robust, the catalyst can be sensitive to moisture. If reusing a catalyst like nano-ZrO₂, gentle drying between cycles can restore activity.[12]

Conclusion

The direct amidation of carboxylic acids and amines using zirconium catalysts represents a significant step forward in sustainable chemical synthesis. This protocol for N-benzyl-2-methylpropanamide demonstrates an operationally simple, atom-economical, and environmentally benign alternative to traditional methods. By utilizing an earth-abundant metal catalyst, this approach reduces waste and cost, making it an attractive methodology for both academic research and industrial-scale drug development.

References

  • Eco-Friendly Synthesis of Zirconium Dioxide Nanoparticles from Toddalia asiatica: Applications in Dye Degradation, Antioxidant and Antibacterial Activity. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Green Synthesis of N/Zr Co-Doped TiO 2 for Photocatalytic Degradation of p-Nitrophenol in Wastewater. (2021, February 10). MDPI. Retrieved February 3, 2026, from [Link]

  • What Is The Detailed Mechanism Of Amide Bond Formation?. (2025, August 11). Chemistry For Everyone. Retrieved February 3, 2026, from [Link]

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2019). Zirconium catalyzed amide formation without water scavenging. Applied Organometallic Chemistry, 33(9), e5062. Retrieved February 3, 2026, from [Link]

  • Biocatalytic amide bond formation. (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Greener Synthesis of Zirconium-Based Nanocatalyst for Transesterification. (2022, July 1). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Vallejos, J., et al. (2022). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry, 61(49), 19695–19706. Retrieved February 3, 2026, from [Link]

  • Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. ACS Catalysis, 7(9), 6236–6244. Retrieved February 3, 2026, from [Link]

  • Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2015). Zirconium(IV) chloride catalyzed amide formation from carboxylic acid and amine. Organic Syntheses, 92, 227-236. Retrieved February 3, 2026, from [Link]

  • Green synthesis of Cu/zirconium silicate nanocomposite by using Rubia tinctorum leaf extract and its application in the preparation of N‐benzyl‐N‐arylcyanamides. (2018, December 9). Unpaywall. Retrieved February 3, 2026, from [Link]

  • Advances and Applications in Catalysis with Earth-Abundant Metals. (2023, July 21). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Reusable Nano-Zirconia-Catalyzed Synthesis of Benzimidazoles and Their Antibacterial and Antifungal Activities. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Earth-abundant Metal-catalyzed Reductive Amination: Recent Advances and Prospect for Future Catalysis. (2021, September 1). PubMed. Retrieved February 3, 2026, from [Link]

  • Earth‐abundant Metal‐catalyzed Reductive Amination: Recent Advances and Prospect for Future Catalysis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Retrieved February 3, 2026, from [Link]

  • Use of Earth-abundant Metal Catalysts for sustainable and atom-efficient Reactions. (n.d.). IITH. Retrieved February 3, 2026, from [Link]

  • Advances and Applications in Catalysis with Earth-Abundant Metals. (2023, July 24). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation: Synthesis and Mechanistic Considerations. DiVA portal. Retrieved February 3, 2026, from [Link]

Sources

transamidation reaction protocols using N-benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the transamidation of N-benzyl-2-methylpropanamide , a sterically hindered secondary amide. Unlike primary or unhindered secondary amides, this substrate presents a dual challenge: the high resonance stability of the secondary amide bond (


) and the steric occlusion at the 

-carbon (isopropyl group).

Standard thermal nucleophilic substitution often fails or requires decomposition-level temperatures. This guide presents three field-validated protocols to overcome these barriers:

  • Nickel-Catalyzed Exchange: Utilizes an oxidative addition mechanism to activate the C-N bond under mild conditions.

  • Aluminum-Mediated Activation: Leverages oxophilicity to destabilize the ground state of the amide.

  • Transition-Metal-Free Base Promoted: A thermodynamic control method using silylamides.

Mechanistic Foundations & Substrate Analysis

To successfully transamidate N-benzyl-2-methylpropanamide, one must understand the energy landscape. The 2-methylpropanamide (isobutyryl) moiety creates a "picket fence" of methyl groups, blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

The Strategy:

  • Ground State Destabilization (Twisting): Disrupting the amide resonance to make the carbonyl more ketone-like.

  • Transition State Stabilization: Using a metal center to coordinate the leaving group (benzylamine) and the incoming amine simultaneously.

Visualizing the Catalytic Cycle (Nickel)

The following diagram illustrates the mechanism for the Nickel-catalyzed pathway, which is the most versatile for this specific substrate.

Ni_Catalysis Start Substrate: N-benzyl-2-methylpropanamide OxAdd Oxidative Addition: L-Ni(II)-Ar(Acyl)-NHBn Start->OxAdd + Ni(0) Ni0 Active Catalyst: L-Ni(0) Ni0->OxAdd Enter Cycle LigandEx Ligand Exchange: Displacement of Benzylamine by Incoming Amine (R-NH2) OxAdd->LigandEx - BnNH2 RedElim Reductive Elimination: Formation of New Amide LigandEx->RedElim RedElim->Ni0 Regenerate Ni(0) Product Product: N-Substituted-2-methylpropanamide RedElim->Product

Caption: Figure 1. Mechanism of Nickel-catalyzed transamidation via C-N bond activation. The steric bulk of the isobutyryl group is bypassed by the metal insertion step.

Experimental Protocols

Protocol A: Nickel-Catalyzed Transamidation (Garg/Szostak Conditions)

Best for: High-value substrates, mild temperatures, and preventing racemization.

Reagents:

  • Substrate: N-benzyl-2-methylpropanamide (1.0 equiv)

  • Nucleophile: Target Amine (1.2–1.5 equiv)

  • Catalyst:

    
     (10–15 mol%)
    
  • Ligand: SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) (10–15 mol%)

  • Solvent: Toluene (anhydrous, deoxygenated)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh

    
     (27.5 mg, 0.1 mmol) and SIPr (39 mg, 0.1 mmol) into a 4 mL screw-cap vial. Dissolve in 0.5 mL toluene and stir for 10 minutes to form the active catalyst complex (solution turns dark brown/orange).
    
  • Substrate Addition: Add N-benzyl-2-methylpropanamide (177 mg, 1.0 mmol) and the incoming amine (1.2 mmol) to the vial.

  • Dilution: Add remaining toluene to reach a concentration of 0.5 M (total volume ~2 mL).

  • Reaction: Seal the vial tightly (Teflon-lined cap). Remove from glovebox and place in a pre-heated aluminum block at 80–100 °C .

    • Note: The isopropyl group requires higher thermal energy than linear amides; do not run at room temperature.

  • Monitoring: Monitor by LC-MS or GC-FID after 6 and 12 hours. Look for the disappearance of the benzylamine peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of silica/Celite to remove Nickel residues. Concentrate and purify via flash chromatography.

Protocol B: Aluminum-Mediated Exchange ( )

Best for: Robust, scale-up friendly reactions where metal cost is a concern.

Reagents:

  • Substrate: N-benzyl-2-methylpropanamide (1.0 equiv)

  • Nucleophile: Target Amine (2.0–3.0 equiv)

  • Promoter:

    
     (anhydrous) (0.5–1.0 equiv)
    
  • Solvent: Chlorobenzene or o-Xylene (High boiling point required).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, suspend

    
     (133 mg, 1.0 mmol) in Chlorobenzene (2 mL).
    
  • Amine Complexation: Slowly add the incoming amine (3.0 mmol) at 0 °C.

    • Caution: Exothermic reaction. A Lewis acid-base adduct will form.

  • Substrate Addition: Add N-benzyl-2-methylpropanamide (1.0 mmol).

  • Thermal Activation: Heat the mixture to reflux (130 °C ) for 16 hours.

    • Mechanism:[1][2][3][4][5] The

      
       coordinates to the carbonyl oxygen, increasing electrophilicity, while the excess amine drives the equilibrium by displacing the less volatile benzylamine (bp 185 °C).
      
  • Quench: Cool to 0 °C. Carefully quench with 1M HCl (aq) to break the Aluminum-amide chelates.

  • Extraction: Extract with DCM (3x). Wash organic layer with saturated

    
     (to remove isobutyric acid byproducts if hydrolysis occurred).
    

Comparative Data & Optimization

The following table summarizes expected performance based on general secondary amide transamidation literature applied to this specific steric profile.

ParameterProtocol A (Ni-Catalysis)Protocol B (

Mediated)
Protocol C (LiHMDS - Base)
Temp 80–100 °C130–140 °C25–60 °C
Time 6–12 Hours16–24 Hours1–4 Hours
Steric Tolerance High (Mechanism bypasses tetrahedral intermediate)Medium (Requires thermal driving)Low (Sensitive to

-branching)
Functional Group Tolerance Excellent (Tolerates esters, nitriles)Moderate (Acid sensitive groups fail)Moderate (Base sensitive groups fail)
Yield (Est.) 85–95%70–80%60–75%
Workflow Logic: Choosing the Right Protocol

Decision_Tree Input Incoming Amine Type? Aliphatic Aliphatic/Primary Input->Aliphatic Aniline Aniline/Steric Input->Aniline AcidSens Acid Sensitive FG? Aliphatic->AcidSens ProtoA Protocol A (Nickel) Best General Scope Aniline->ProtoA Preferred AcidSens->ProtoA Yes ProtoB Protocol B (AlCl3) Robust/Cheap AcidSens->ProtoB No ProtoC Protocol C (LiHMDS) Fast/Mild

Caption: Figure 2. Decision matrix for selecting the optimal transamidation protocol based on the nucleophile and substrate sensitivity.

Troubleshooting & Critical Parameters

  • The "Isobutyryl" Effect: The 2-methyl group creates significant steric hindrance. If conversion stalls at 50%:

    • For Ni: Increase catalyst loading to 20 mol% or switch ligand to the smaller ICy (1,3-dicyclohexylimidazol-2-ylidene) to reduce ligand sphere crowding.

    • For Al: Increase temperature to 150 °C using mesitylene as solvent.

  • Benzylamine Removal: The reaction is an equilibrium.[3] Benzylamine (leaving group) has a high boiling point.

    • Tip: Use molecular sieves (4Å) in the reaction to adsorb released amine (if selective) or apply a slight vacuum/nitrogen sweep if the incoming amine is non-volatile.

  • Catalyst Deactivation: Nickel(0) is extremely sensitive to oxygen. If the reaction mixture turns pale yellow or precipitates black solids immediately, the catalyst has oxidized. Re-purify toluene and check glovebox atmosphere (

    
     ppm).
    

References

  • Baker, E. L., Yamano, M. M., Zhou, Y., Anthony, S. M., & Garg, N. K. (2016). Nickel-Catalyzed Activation of Amide C–N Bonds.

  • Li, G., & Szostak, M. (2020). Transition-Metal-Free Transamidation of Amides and Amidation of Esters by Selective C–N and C–O Cleavage.

  • Ho, H. E., & Buchwald, S. L. (2018).

  • Dineen, T. A., & Zajac, M. A. (2006). Aluminum Chloride-Promoted Transamidation of Non-Activated Secondary Amides. Journal of the American Chemical Society.

Sources

preparation of N-benzyl-2-methylpropanamide for pharmaceutical intermediate use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of N-benzyl-2-methylpropanamide (also known as N-benzylisobutyramide), a critical pharmacophore found in various bioactive scaffolds, including TRPV1 antagonists, local anesthetics, and tubulin polymerization inhibitors.

While direct condensation methods exist, this protocol utilizes the Acid Chloride Route (Schotten-Baumann conditions) modified for anhydrous organic solvents. This method is selected for its high atom economy, scalability, and suitability for GMP-like environments where moisture control is paramount.

Key Performance Indicators (KPIs):

  • Target Yield: >90%

  • Purity: >98% (HPLC/NMR)

  • Physical State: White crystalline solid or viscous oil (dependent on purity/polymorph).

Pharmaceutical Relevance & Applications

The N-benzylamide motif is a privileged structure in medicinal chemistry. The specific isopropyl-benzylamide fragment serves two primary roles in drug development:

  • Fragment-Based Drug Discovery (FBDD): It acts as a lipophilic linker, providing a defined spatial arrangement between an aromatic "head" and an aliphatic "tail," crucial for fitting into hydrophobic pockets of enzymes (e.g., CYP450 modulators).

  • Synthetic Precursor: It is the immediate precursor to N-benzylisobutylamine (via LiAlH4 reduction), a secondary amine used in the synthesis of complex alkaloids and reuptake inhibitors.

Retrosynthetic Analysis

The most robust disconnection is at the amide bond.

  • Disconnection: Amide C-N bond.

  • Synthons: Benzylamine (Nucleophile) + Isobutyryl Chloride (Electrophile).

  • Byproduct: HCl (scavenged by base).

Retrosynthesis Target N-Benzyl-2-methylpropanamide Arrow Retrosynthesis Target->Arrow amine Benzylamine (Nucleophile) Arrow->amine chloride Isobutyryl Chloride (Electrophile) Arrow->chloride

Caption: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Detailed Experimental Protocol

Method: Nucleophilic Acyl Substitution (Anhydrous)

Materials & Reagents
ReagentEquiv.RoleHazards
Benzylamine 1.0NucleophileCorrosive, Lachrymator
Isobutyryl Chloride 1.1ElectrophileCorrosive, Moisture Sensitive
Triethylamine (TEA) 1.5HCl ScavengerFlammable, Irritant
Dichloromethane (DCM) SolventMediumVolatile, Carcinogen susp.
1M HCl WashQuench/WashCorrosive
Sat. NaHCO₃ WashNeutralizationIrritant
Step-by-Step Procedure

Step 1: Setup (0:00 - 0:30)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (N₂) or Argon to ensure an inert atmosphere.

  • Add Benzylamine (10 mmol, 1.07 g) and Triethylamine (15 mmol, 2.1 mL) to the flask.

  • Dissolve in anhydrous DCM (50 mL) .

  • Cool the solution to 0°C using an ice-water bath. Critical: Cooling prevents uncontrolled exotherms and side reactions.

Step 2: Addition (0:30 - 1:00)

  • Dilute Isobutyryl Chloride (11 mmol, 1.15 mL) in 10 mL of DCM in a separate pressure-equalizing addition funnel.

  • Add the acid chloride solution dropwise over 20 minutes.

  • Observation: White fumes (HCl) may form inside the flask, immediately reacting with TEA to form a white precipitate (TEA·HCl salts). This is a sign of reaction progress.

Step 3: Reaction (1:00 - 3:00)

  • Once addition is complete, remove the ice bath.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • TLC Check: Eluent Hexane:EtOAc (7:3). Product R_f ~0.4-0.5; Benzylamine stays at baseline or stains differently (Ninhydrin).

Step 4: Workup (The "Self-Validating" System) This workup sequence is designed to chemically remove all starting materials, leaving only the neutral amide.

  • Quench: Add 20 mL water to dissolve TEA·HCl salts.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2 x 20 mL) . Mechanism: Protonates unreacted benzylamine, forcing it into the aqueous layer.

  • Base Wash (Removes Acid/Chloride): Wash organic layer with Sat. NaHCO₃ (2 x 20 mL) . Mechanism: Hydrolyzes unreacted isobutyryl chloride and neutralizes isobutyric acid.

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Crude State: Usually a viscous oil that solidifies upon standing or cooling.

  • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (hot/cold).

  • Yield: Expect 1.6 – 1.7 g (90-95%).

Process Visualization (Workflow)

Workflow cluster_reaction Reaction Phase cluster_workup Purification Phase Start Reagents + DCM (0°C) Add Dropwise Addition Isobutyryl Chloride Start->Add Stir Stir at RT (2 Hours) Add->Stir Quench H2O Quench (Dissolve Salts) Stir->Quench AcidWash 1M HCl Wash (Removes Amine) Quench->AcidWash BaseWash NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Final Pure N-benzyl-2-methylpropanamide Dry->Final

Caption: Step-by-step workflow ensuring chemical removal of impurities.[1]

Analytical Validation (Self-Validation)

To confirm identity without external standards, use the following predicted spectral data. The splitting pattern is diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.25 - 7.35 Multiplet5HAr-H Benzyl aromatic ring.
5.80 Broad Singlet1H-NH -Amide proton (exchangeable).
4.45 Doublet (J=5.7 Hz)2HPh-CH ₂-NBenzylic methylene (couples to NH).
2.45 Septet (J=6.9 Hz)1H-CH -(CH₃)₂Isopropyl methine (diagnostic).
1.20 Doublet (J=6.9 Hz)6H-CH-(CH ₃)₂Isopropyl methyl groups.
Quality Control Checks
  • TLC: Single spot, UV active.

  • Appearance: If the product is yellow, it indicates trace benzylamine oxidation. Recrystallize immediately.

  • Oiling Out: If the product refuses to crystallize, scratch the flask glass with a spatula or add a seed crystal. High purity amides often supercool as oils.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Usually due to wet solvents. Isobutyryl chloride hydrolyzes rapidly in moist air/solvent to form isobutyric acid, which does not react with the amine under these conditions. Solution: Use fresh anhydrous DCM.

  • Di-acylation: Formation of N-benzyl-N-isobutyrylisobutyramide (rare but possible with excess chloride and high heat). Solution: Keep strict 1:1.1 stoichiometry and maintain 0°C during addition.

Safety Protocol
  • Isobutyryl Chloride: Highly corrosive and lachrymatory. Handle only in a fume hood.

  • Exotherm: The reaction is exothermic. Do not scale up (>10g) without checking cooling capacity.

References

  • Amide Bond Formation in Green Chemistry

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Society Reviews (2009).
    • URL:[Link]

  • Pharmaceutical Applications (Tubulin Inhibitors)

    • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry (2021).[2]

    • URL:[Link]

  • General Synthesis of Amides (Schotten-Baumann)

    • Title: Schotten–Baumann Reaction.
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link][3]

  • Physical Data Verification

    • Title: N-Benzyl-2-methylpropanamide Compound Summary.
    • Source: PubChem (National Library of Medicine).[4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing yield of N-benzyl-2-methylpropanamide in direct amidation

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-YIELD-AMIDE-001

Subject: Optimization of Direct Amidation between Isobutyric Acid and Benzylamine. Target Molecule: N-benzyl-2-methylpropanamide (CAS: 5339-50-4). Reaction Class: Dehydrative Condensation.

Executive Summary & Reaction Thermodynamics

The Challenge: Direct amidation (


) is an equilibrium-limited reaction. The formation of the stable ammonium carboxylate salt (benzylammonium isobutyrate) often arrests the reaction at ambient temperatures, preventing the nucleophilic attack required for amide bond formation.

The Solution Architecture: To maximize yield, you must shift the equilibrium by removing water (thermodynamic control) or activating the carboxylate (kinetic control). This guide presents two validated protocols:

  • Method A (Catalytic/Thermal): Boric acid catalysis with azeotropic water removal.[1] Ideal for scale-up and "green" chemistry.

  • Method B (Coupling Agent): T3P® (Propylphosphonic anhydride) activation.[2][3] Ideal for high-throughput, mild conditions, and ensuring >95% conversion.

Method A: Boric Acid Catalyzed Thermal Dehydration

Recommended for: Large scale (>10g), cost-sensitivity, and robust substrates.

Mechanism of Action

Boric acid acts as a "bifunctional catalyst." It reacts with the carboxylic acid to form a mixed anhydride (acyloxyboron species), which is more electrophilic than the free acid. It simultaneously coordinates the amine, bringing the partners into proximity while stabilizing the transition state.

Protocol Workflow

Reagents:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Toluene (or Xylene for higher temp)

Step-by-Step Guide:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add Isobutyric acid, Benzylamine, and Toluene (0.5 M concentration relative to acid).

    • Note: Reaction is exothermic; add amine slowly.

  • Catalyst: Add Boric Acid (10 mol%).

  • Reflux: Heat to vigorous reflux (oil bath ~130°C for Toluene). Ensure the solvent is actively distilling into the trap.

  • Monitor: Continue reflux until water collection ceases (typically 12–24 hours).

  • Workup: Cool to RT. Wash with 1N HCl (to remove excess amine) and sat.

    
     (to remove unreacted acid). Dry organic layer (
    
    
    
    ) and concentrate.
Visualizing the Catalytic Cycle

BoricAcidCycle Start Start: Isobutyric Acid + Boric Acid Inter1 Monoacyloxyboron Intermediate Start->Inter1 - H2O (Dean-Stark) Complex Amine Coordination (Transition State) Inter1->Complex + Benzylamine Collapse Water Elimination Complex->Collapse Collapse->Start Regenerate B(OH)3 Product Product: N-benzyl-2-methylpropanamide Collapse->Product Amide Release

Figure 1: Boric acid acts as a reversible tether, activating the acid while templating the amine attack.

Method B: T3P® Activation (High Yield Route)

Recommended for: High value, time-sensitivity, or if thermal method fails.

Why T3P?

Unlike DCC/EDC, Propylphosphonic anhydride (T3P) produces only water-soluble byproducts (phosphonic acid salts), eliminating the "urea filtration" nightmare. It drives the reaction to completion under mild conditions.[4]

Protocol Workflow

Reagents:

  • Isobutyric acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Guide:

  • Charge: Dissolve Isobutyric acid and Base in EtOAc (0.2 M) at 0°C.

  • Activate: Add T3P solution dropwise. Stir for 20 mins.

  • Addition: Add Benzylamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add water.

  • Workup: Separate layers. Wash organic layer with 1N HCl, Water, and Brine.

    • Result: The T3P byproduct stays in the aqueous layer.

Troubleshooting & Optimization (FAQ)

Issue 1: "My yield is stuck at 60%."

Diagnosis: Equilibrium Stagnation (Method A) or Hydrolysis (Method B).

  • Method A Fix: Ensure your Dean-Stark trap is actually removing water. If the solvent is "wet," the reaction reverses. Add 4Å Molecular Sieves to the trap arm.

  • Method B Fix: Ensure your solvent is dry. T3P reacts with ambient moisture. Increase T3P to 2.0 equiv.

Issue 2: "The product smells like rancid butter."

Diagnosis: Unreacted Isobutyric acid.

  • Fix: Your basic wash was insufficient.

  • Protocol: Wash the organic layer twice with 10%

    
     or 1N NaOH. Isobutyric acid is highly soluble in basic water; the amide is not.
    
Issue 3: "I see a white precipitate that isn't product."

Diagnosis: Ammonium Salt Formation.

  • Context: In Method A, if the temp is too low (<100°C), Benzylammonium Isobutyrate precipitates and stops reacting.

  • Fix: Increase temperature. Switch solvent from Toluene (BP 110°C) to Xylene (BP 140°C) to force thermal dehydration.

Comparative Data: Method Selection
FeatureThermal (Boric Acid)Chemical Activation (T3P)
Atom Economy High (Byproduct is

)
Medium (Byproduct is salt)
Cost Very LowHigh
Purification ExtractionExtraction (Very Clean)
Reaction Time 12–24 Hours2–4 Hours
Water Sensitivity Tolerant (if removed)Sensitive

Purification & Isolation Logic

The target, N-benzyl-2-methylpropanamide , is a neutral organic solid/oil. We exploit its neutrality against the acidity of the starting material and the basicity of the amine.

WorkupFlow Crude Crude Mixture (Amide, Acid, Amine) AcidWash 1. Acid Wash (HCl) Removes Benzylamine Crude->AcidWash BaseWash 2. Base Wash (NaHCO3) Removes Isobutyric Acid AcidWash->BaseWash Dry 3. Dry & Concentrate BaseWash->Dry Final Pure Amide Dry->Final

Figure 2: The "Acid-Base Swing" purification strategy eliminates chromatography for this synthesis.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Gernigon, N., et al. (2012).[6] Acylborates as Key Intermediates in Boronic Acid-Catalyzed Amidation. Journal of Organic Chemistry, 77(19), 8386–8400. Link

  • Archimica (Now Euticals). T3P® - The Water Scavenger for Coupling Reactions. Technical Data Sheet. Link(Note: General supplier reference for reagent properties).

Sources

purification of N-benzyl-2-methylpropanamide by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-001 Subject: Optimization of N-Benzyl-2-methylpropanamide Purification (Recrystallization vs. Chromatography) Assigned Scientist: Senior Application Specialist, Separation Sciences Status: Open[1][2]

Executive Summary & Decision Matrix

User Query: "I have crude N-benzyl-2-methylpropanamide. Should I recrystallize it or run a column? How do I optimize the conditions?"

Technical Assessment: N-benzyl-2-methylpropanamide (N-benzylisobutyramide) is a secondary amide with moderate polarity and a relatively low melting point (typically <80°C depending on purity).[1][2] This physical profile presents a specific challenge: "Oiling Out" during recrystallization.[1][2][3]

  • Recrystallization is the "Green" and scalable path but requires high crude purity (>85%) to avoid oiling out.[1][2]

  • Chromatography is the "Precision" path, necessary for lower purity crudes or removing specific closely eluting impurities (e.g., unreacted benzylamine).[1]

Workflow Decision Tree

Purification_Decision_Matrix Start Analyze Crude Purity (TLC/NMR) Check_Purity Is Purity > 85%? Start->Check_Purity Check_State Is Crude a Solid or Oil? Check_Purity->Check_State Yes PreWash REQUIRED: Acid/Base Extraction (Remove Benzylamine/Isobutyric Acid) Check_Purity->PreWash No (<85%) Recryst PATH A: Recrystallization (High Yield, Scalable) Check_State->Recryst Solid Column PATH B: Flash Chromatography (High Purity, Time Intensive) Check_State->Column Oil/Gum Recryst->Column Failed (Oiled Out) PreWash->Column

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material properties.[1]

Pre-Purification: The "Hidden" Step

CRITICAL WARNING: Before attempting either recrystallization or chromatography, you must perform a liquid-liquid extraction (work-up).[1][2] Direct purification of the reaction mixture often leads to column tailing or crystallization failure due to salt formation.[1][2]

Protocol:

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1M HCl (

    
    ).[1][2] Removes unreacted Benzylamine.
    
  • Base Wash: Wash with Saturated NaHCO

    
     (
    
    
    
    ). Removes unreacted Isobutyric acid/chloride.[1]
  • Dry: Dry organic layer over MgSO

    
    , filter, and concentrate.
    

Module A: Recrystallization (Troubleshooting Guide)

Primary Challenge: The compound has a low melting point and significant non-polar character (benzyl + isopropyl groups), making it prone to separating as an oil rather than crystals when the hot solvent cools.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ProsCons
EtOAc / Hexanes 1:3 to 1:5Easy to dry; moderate boiling point prevents thermal degradation.High risk of oiling out if cooling is too fast.[1][2]
Ethanol / Water 1:1 to 1:2"Classic" amide system; promotes good crystal habit.[1][2]Harder to dry; water can hydrolyze amide if boiled too long.[1][2]
Toluene PureGood for highly crystalline samples.[1][2]High boiling point; difficult to remove trace solvent.[1][2]
Step-by-Step Protocol (EtOAc/Hexanes)
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot EtOAc (approx. 60°C) until dissolved.

  • Precipitation: Add hot Hexanes dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add just enough hot EtOAc to make it clear again.[1][2]

  • Cooling (Crucial):

    • Wrap the flask in a towel (insulation) to cool to Room Temp (RT) slowly over 2 hours.

    • If oil appears:[1][3][4][5] Reheat and add slightly more EtOAc.

    • Once solid at RT, move to

      
       fridge.
      
  • Filtration: Vacuum filter and wash with cold Hexanes.

Troubleshooting "Oiling Out"

Symptom: Liquid droplets form at the bottom of the flask instead of crystals. Cause: The solution temperature is above the melting point of the solvated compound, or the solution is too concentrated.[1]

Corrective Actions:

  • The "Seeding" Trick: Save a tiny crystal from a previous batch (or scratch the glass side).[1] Add it when the solution reaches room temperature.[1][2][4]

  • The "Re-heat" Loop: Re-heat the mixture until the oil redissolves. Add 10% more of the good solvent (EtOAc).[1][2] Cool significantly slower (leave the flask in the hot water bath and turn the heat off, letting the bath cool overnight).

Module B: Flash Chromatography (Precision Guide)

Primary Challenge: Amides can "tail" (streak) on silica due to hydrogen bonding with silanol groups, causing poor separation from impurities.[1][2]

Column Parameters
  • Stationary Phase: Standard Silica Gel (40-63

    
    m).[1][2]
    
  • Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).[1][2]

  • Loading: Dissolve crude in minimum DCM (dichloromethane) or dry-load on silica.[1][2]

Gradient Optimization

Start with a linear gradient.[1][2] N-benzyl-2-methylpropanamide is moderately polar.[1][2]

  • 0 - 5 min: 10% B (Isocratic) - Elutes non-polar impurities.[1][2]

  • 5 - 20 min: 10%

    
     40% B (Linear Gradient).
    
  • 20 - 25 min: 40%

    
     100% B (Flush).
    

Expected Rf Value: ~0.3 - 0.4 in 30% EtOAc/Hexanes.[1][2]

Troubleshooting Tailing

Symptom: The product spot on TLC is shaped like a comet/streak rather than a circle. Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica gel, sharpening the amide peak.[1]

Comparative Analysis

FeatureRecrystallizationFlash Chromatography
Purity Potential >99% (Excellent for crystal lattice rejection)>98% (Dependent on separation resolution)
Yield 50-80% (Losses in mother liquor)85-95% (High recovery)
Time Investment 12-24 Hours (mostly passive cooling)2-4 Hours (active labor)
Scalability Excellent (kg scale)Poor (requires massive solvent use)

Frequently Asked Questions (FAQs)

Q1: My product smells like almonds/fish after recrystallization. Is it pure?

  • A: No. An almond smell suggests Benzyl alcohol (hydrolysis byproduct), and a fishy smell suggests Benzylamine (starting material).[1][2]

  • Fix: These impurities are liquids and often stick to the crystal surface.[1][2] Grind the crystals into a fine powder and wash with cold pentane or perform the Acid/Base wash (Section 2) again.[1]

Q2: I don't have a seed crystal. How do I induce crystallization?

  • A: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the tip until a solid forms. Re-insert this "crusty" rod into the solution to act as a nucleation site.

Q3: Can I use DCM/Methanol for the column?

  • A: Yes, but it is likely too strong.[1][2] Use DCM/MeOH (98:2) only if the compound is not moving in 50% EtOAc/Hexanes.[1][2] For this specific amide, Hex/EtOAc provides better selectivity.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] [1]

  • Biotage. (2018).[1][2][6] Strategies for Flash Chromatography: Purifying Amides and Amines.[1][2] Biotage Technical Notes.[1][2]

  • PubChem. (2025).[1][2][5][7] Compound Summary: N-benzylisobutyramide (Related Analog Data).[1][2] National Library of Medicine.[1][2] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 12: Purification).[1][2] [1]

Sources

removing unreacted benzylamine from N-benzylisobutyramide crude product

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzylamine from a crude N-benzylisobutyramide product. We will explore the chemical principles behind effective purification strategies and offer detailed, field-tested protocols to ensure you obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is there unreacted benzylamine in my N-benzylisobutyramide product?

In the synthesis of N-benzylisobutyramide, typically through the reaction of isobutyryl chloride or isobutyric anhydride with benzylamine, it is common practice to use a slight excess of the amine. This is done to ensure the complete consumption of the acylating agent, which can be more difficult to remove during workup. Consequently, the crude product is often a mixture of the desired N-benzylisobutyramide and the unreacted starting amine.

Q2: What is the primary chemical difference between N-benzylisobutyramide and benzylamine that I can exploit for purification?

The most significant difference lies in their acid-base properties. Benzylamine is a primary amine and therefore basic, with a pKa of its conjugate acid around 9.34.[1][2] This means it will readily react with acids to form a water-soluble salt (benzylammonium salt). In contrast, N-benzylisobutyramide is a secondary amide and is essentially neutral, showing very weak basicity. This dramatic difference in basicity is the cornerstone of the most common and effective purification method: acid-base extraction.

Q3: I've tried a simple water wash. Why wasn't it effective at removing the benzylamine?

While benzylamine is miscible with water, N-benzylisobutyramide may also have some slight water solubility, and a simple water wash often fails to achieve a clean separation.[1][2][3] The efficiency of partitioning between the organic and aqueous layers is not sufficient for complete removal of the amine. To effectively draw the benzylamine out of the organic phase, you must convert it into its highly water-soluble ionic salt form.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Persistent amine odor after acid wash. Incomplete protonation of benzylamine due to insufficient acid or inadequate mixing.Increase the concentration or volume of the dilute acid wash (e.g., 1M HCl). Ensure vigorous mixing of the biphasic system for a sufficient duration to allow for complete reaction.
Low yield of N-benzylisobutyramide after workup. The amide product may be partially hydrolyzed back to benzylamine and isobutyric acid if harsh acidic or basic conditions are used, especially with heating.Use dilute acid (e.g., 1M HCl) for the extraction and avoid prolonged exposure. Perform extractions at room temperature.
Product crashes out during extraction. The solubility of N-benzylisobutyramide may be low in the chosen organic solvent.Select a solvent in which your product is more soluble. Common choices include dichloromethane (DCM), ethyl acetate, or diethyl ether.
Emulsion formation during extraction. Vigorous shaking can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
Product appears as an oil instead of a solid. The presence of residual solvent or remaining impurities can lower the melting point of the product.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, consider purification by column chromatography or recrystallization from a suitable solvent system.[4]

Purification Protocols

Method 1: Acid-Base Extraction (Recommended First-Line Method)

This method is the most direct and efficient way to remove basic amine impurities from a neutral amide product.

Principle: Benzylamine is protonated by a dilute acid to form a water-soluble benzylammonium salt, which is then extracted into the aqueous phase, leaving the neutral N-benzylisobutyramide in the organic phase.[5][6]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Washing & Drying cluster_4 Step 5: Isolation A Crude Product (N-benzylisobutyramide + Benzylamine) B Dissolve in Organic Solvent (e.g., Dichloromethane) A->B C Transfer to Separatory Funnel B->C D Add Dilute HCl (1M) C->D E Shake and Vent D->E F Allow Layers to Separate E->F G Aqueous Layer (Benzylammonium Chloride) F->G Drain H Organic Layer (N-benzylisobutyramide) F->H Retain I Wash Organic Layer (Water, Brine) H->I J Dry over Na2SO4 or MgSO4 I->J K Filter J->K L Evaporate Solvent (Rotary Evaporator) K->L M Pure N-benzylisobutyramide L->M

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. A good starting point is approximately 10 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper layer will be organic if using diethyl ether or ethyl acetate, and the lower layer will be organic if using DCM.

  • Drain: Drain the aqueous layer (which now contains the benzylammonium chloride).

  • Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the benzylamine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-benzylisobutyramide.

Method 2: Recrystallization

If the N-benzylisobutyramide is a solid and the acid-base extraction does not yield a product of sufficient purity, recrystallization can be an effective secondary purification step.[7][8][9]

Principle: This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[9][10] The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the less soluble N-benzylisobutyramide will crystallize out, leaving the more soluble impurities (including any remaining benzylamine) in the solution.[10][11]

Detailed Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which N-benzylisobutyramide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Potential solvents could include a mixture of hexane and ethyl acetate, or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[11]

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Method 3: Flash Column Chromatography

For small-scale purifications or when other methods fail, flash column chromatography offers a high degree of separation.[12][13]

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[13] N-benzylisobutyramide, being less polar than benzylamine, will travel down the column faster with a suitable eluent.

G A Step 1: Column Packing Pack a column with silica gel in a non-polar solvent (e.g., hexane). B Step 2: Sample Loading Dissolve crude product in a minimum amount of eluent and load onto the column. A->B C Step 3: Elution Run a gradient of increasing polarity (e.g., hexane/ethyl acetate). Benzylamine will adhere more strongly to the silica. B->C D Step 4: Fraction Collection Collect fractions and monitor by TLC. C->D E Step 5: Isolation Combine pure fractions and evaporate the solvent. D->E

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the N-benzylisobutyramide spot and the benzylamine spot, with the product having an Rf value of approximately 0.3-0.4. A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary. The less polar N-benzylisobutyramide will elute from the column first.

  • Fraction Collection: Collect the eluent in a series of fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent by rotary evaporation.

Physical and Chemical Properties

PropertyN-benzylisobutyramideBenzylamine
Formula C₁₁H₁₅NOC₇H₉N
Molar Mass 177.24 g/mol 107.15 g/mol
Appearance SolidColorless to light yellow liquid[14]
Boiling Point Not readily available185 °C[1][2][15]
Solubility in Water Sparingly solubleMiscible[1][2]
Basicity (pKa of conjugate acid) Neutral (amide)9.34 (amine)[1][2]

References

  • Reddit. (2015, November 3). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Quora. (2020, October 3). How to isolate Benzylamine from a mixture using solvent extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • Reddit. (2022, November 8). How to purify Benzylamine? Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, November 1). Recrystallisation of benzoic acid. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. Retrieved from [Link]

  • Quora. (2017, April 14). How to convert benzamide to benzyl amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Organic Chemistry Lab. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 7). How to convert benzamide to benzylamine? Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Isobutyric Acid-Benzylamine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of isobutyric acid and benzylamine. The inherent steric hindrance of isobutyric acid often leads to low conversion rates, a common yet solvable issue. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these synthetic hurdles.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows very low conversion to the desired amide. What are the most critical initial checks I should perform?

A1: When facing low conversion, it's essential to start with the fundamentals before exploring more complex variables. Our experience indicates that over 50% of issues can be resolved at this stage.

  • Reagent Quality and Stoichiometry:

    • Water Content: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates, quenching the reaction.[1] Carbodiimide reagents are particularly sensitive to moisture.

    • Purity: Use freshly opened or properly stored reagents. Isobutyric acid should be free of water, and benzylamine should be colorless (a yellow tint indicates oxidation).

    • Stoichiometry: A common starting point is a 1:1.2 ratio of the limiting reagent to the excess reagent.[2] If one component is significantly more valuable, using the other in excess can drive the reaction to completion.[2]

  • Basic Reaction Setup:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.

    • Temperature Control: Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control the initial exothermic activation.[3][4] The reaction can then be allowed to warm to room temperature.[3]

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[3][5][6] This provides real-time data on the consumption of starting materials and the formation of the product and any byproducts.

Q2: I'm using a standard carbodiimide like EDC or DCC with HOBt, but the yield is still poor. Why is this happening and what should I change?

A2: This is a classic problem when dealing with sterically hindered acids like isobutyric acid. While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are workhorse reagents, their effectiveness diminishes with challenging substrates.[7]

The core issue lies in the competition between two reaction pathways for the highly reactive O-acylisourea intermediate formed after the carbodiimide activates the carboxylic acid.

  • Desired Pathway: The amine (benzylamine) attacks the O-acylisourea to form the amide.

  • Side Reaction: The O-acylisourea undergoes an intramolecular rearrangement (an O→N acyl shift) to form a stable and unreactive N-acylurea.[3][8][9][10] This side reaction is a dead-end for your synthesis and is a primary cause of low yields.[9][11]

The steric bulk of isobutyric acid slows down the nucleophilic attack by benzylamine, giving the O-acylisourea more time to rearrange into the unwanted N-acylurea.[9]

Below is a diagram illustrating the critical branch point in the carbodiimide coupling mechanism.

G cluster_activation Activation Step cluster_pathways Reaction Pathways Isobutyric_Acid Isobutyric Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Isobutyric_Acid->O_Acylisourea + EDC EDC EDC Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Benzylamine (Desired Nucleophilic Attack) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction)

Caption: Competing reaction pathways after carboxylic acid activation by EDC.

Troubleshooting Strategies:

  • Use a More Powerful Coupling Reagent: For hindered substrates, switching to a uronium or phosphonium-based reagent is often the most effective solution. These reagents form active esters that are more reactive and less prone to side reactions.[12][13]

    Reagent Class Examples Mechanism & Advantages for Hindered Couplings
    Carbodiimides EDC, DCCForms O-acylisourea. Prone to N-acylurea side product with slow reactions.[9]
    Uronium/Aminium HATU , HBTU, HCTUForms highly reactive HOAt/HOBt active esters. HATU is particularly effective for hindered couplings due to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the reaction.[12][13][14]
    Phosphonium PyBOP , PyAOPForms reactive HOBt/HOAt esters. Byproducts are generally less problematic than with carbodiimides.
  • Optimize Additives: If you must use EDC, the choice and amount of additive are critical.

    • HOBt (1-Hydroxybenzotriazole): HOBt traps the O-acylisourea to form an HOBt-active ester. This intermediate is more stable against rearrangement but still reactive enough to be attacked by the amine.[10][13] Ensure you are using at least 1 full equivalent of HOBt.

    • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can sometimes accelerate the reaction.[5][13] However, with hindered substrates, it can sometimes have a detrimental effect by creating an even bulkier N-acyl DMAP intermediate.[7] Use with caution and screen its effect.

Q3: My TLC/LC-MS shows starting materials are consumed, but the main spot is not my product. What is the likely side product and how do I prevent it?

A3: As discussed in Q2, the most probable culprit when using carbodiimide reagents is the N-acylurea byproduct .[9] This compound incorporates the isobutyryl group onto the EDC molecule itself, rather than onto the benzylamine. It often has a similar polarity to the desired product, making purification difficult.[9]

Prevention is the best strategy:

  • Change Reagent Class: The most robust solution is to switch from a carbodiimide (EDC) to a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is consistently cited as superior for sterically demanding couplings.[12][13] It generates a highly reactive HOAt ester that reacts quickly with the amine, minimizing the time for side reactions to occur.[12]

  • Order of Addition: When using any coupling reagent, the order of addition can be crucial.[15] A best practice is to "pre-activate" the carboxylic acid.

    • Dissolve the isobutyric acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (like DMF or DCM).

    • Stir this mixture for 15-30 minutes at 0 °C to room temperature to form the active ester.

    • Add the benzylamine to the solution of the pre-activated acid. This ensures the active intermediate is readily available to react with the amine as soon as it's introduced.

Q4: How do I choose the optimal solvent and temperature for this specific coupling?

A4: Solvent and temperature are key parameters that control reaction kinetics and selectivity. For a sterically hindered coupling, the right choices can significantly improve conversion.

Polar aprotic solvents are generally preferred for amide couplings as they can solvate the charged intermediates. However, they can also influence side reactions.

Solvent Dielectric Constant (Polarity) Pros Cons
DMF 36.7Excellent solubilizing power for reagents and intermediates. Often the default choice.High boiling point can make removal difficult. Can promote N-acylurea formation with carbodiimides.[9] Must be anhydrous.[1]
DCM 9.1Low boiling point, easy to remove. Less polar environment can suppress N-acylurea formation.[9]Lower solubilizing power; some reagents or intermediates may precipitate.
Acetonitrile (ACN) 37.5Good solubilizing power. Can be a good alternative to DMF.[5]Can be prone to side reactions with certain reagents.
THF 7.6Aprotic and less polar than DMF/ACN.Can form peroxides; should be freshly distilled or from a new bottle.

Recommendation: Start with anhydrous DMF or DCM . If using EDC, DCM may give a cleaner reaction by disfavoring the polar transition state of the rearrangement side reaction.[9] If using HATU, DMF is an excellent choice.

  • Activation (Reagent Addition): Always perform the initial mixing and addition of the coupling reagent at 0 °C . This helps control any exotherm and improves the stability of the active intermediate.

  • Reaction Progression: After the initial activation, allowing the reaction to slowly warm to room temperature (20-25 °C) is standard.

  • Forcing Conditions: If the reaction is sluggish at room temperature (as monitored by TLC/LC-MS), you can gently heat the reaction to 40-50 °C .[7] Be aware that higher temperatures can also accelerate side reactions and degradation, so this should be a carefully considered step. Avoid temperatures above 60°C, as this can lead to the degradation of N-acylurea compounds.[16]

Troubleshooting Workflow

If you are experiencing low conversion, follow this logical workflow to diagnose the issue.

G cluster_analysis Analysis Results cluster_solutions Solutions start Low Conversion Observed check_basics Step 1: Check Basics - Anhydrous conditions? - Reagent purity/stoichiometry? - Inert atmosphere? start->check_basics analyze_mixture Step 2: Analyze Reaction Mixture (TLC / LC-MS) check_basics->analyze_mixture If basics are confirmed unreacted_sm Unreacted Starting Materials Remain analyze_mixture->unreacted_sm side_product Byproduct is Major Component analyze_mixture->side_product solution_kinetics Action: Improve Kinetics - Increase temperature (e.g., to 40°C) - Increase reaction time - Use more polar solvent (e.g., DMF) unreacted_sm->solution_kinetics solution_reagent Action: Change Reagent Strategy - Switch from EDC to HATU - Implement pre-activation protocol - Use DCM to suppress side reactions side_product->solution_reagent end_node Optimized Reaction solution_kinetics->end_node solution_reagent->end_node

Caption: A logical workflow for troubleshooting low amide coupling yields.

Recommended Protocol: High-Yield Coupling Using HATU

This protocol is optimized for sterically hindered couplings and serves as a robust starting point to overcome low conversion issues.

Materials:

  • Isobutyric acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add isobutyric acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Add benzylamine (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][5]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylisobutyramide.

References

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2008). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 10(20), 4545–4548. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Warner, B. P., & Percec, V. (2015). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 48(7), 1931-1939. Retrieved from [Link]

  • University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from [Link]

  • Thompson, M. P., & Peñafiel, I. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3507-3527. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • van der Loop, T. H., de Nijs, M. J., & van Esch, J. H. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(42), 11663-11670. Retrieved from [Link]

  • Fuse, H., Mitsudo, K., & Nakamura, H. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 52(50), 13349-13352. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

Sources

minimizing hydrolysis side reactions during N-benzylisobutyramide workup

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-benzylisobutyramide is a relatively robust amide due to the steric hindrance provided by the isobutyryl (isopropyl) group. However, in high-purity applications (such as API intermediate synthesis), even trace hydrolysis (<0.5%) is unacceptable.

The amide bond is most vulnerable during the aqueous workup , specifically at the interface of extreme pH and exothermic heat . This guide details the causal factors of hydrolysis and provides a self-validating protocol to eliminate these side reactions.

The Stability Window
  • Steric Protection: The branched isopropyl group retards nucleophilic attack at the carbonyl carbon (tetrahedral intermediate formation).

  • Electronic Vulnerability: The N-benzyl group creates a secondary amide. While stable at neutral pH, the carbonyl oxygen is susceptible to protonation in strong acids (pH < 1), and the carbonyl carbon is susceptible to hydroxide attack in strong bases (pH > 12), particularly at elevated temperatures.

Diagnostic Workflow (Interactive)

Before altering your protocol, use this logic flow to identify where your process is failing.

WorkupLogic Start START: Low Yield or Impurity Detected? CheckTLC Step 1: Analyze Aqueous Layer (TLC/HPLC) Start->CheckTLC IsProductInAq Is Product in Aqueous Phase? CheckTLC->IsProductInAq HydrolysisConfirmed DIAGNOSIS: Hydrolysis Likely (Amine/Acid fragments formed) IsProductInAq->HydrolysisConfirmed Fragments Found ExtractionIssue DIAGNOSIS: Inefficient Extraction (Product is intact but trapped) IsProductInAq->ExtractionIssue Intact Amide Found CheckPH Step 2: Check Aqueous pH HydrolysisConfirmed->CheckPH Acidic pH < 2 CheckPH->Acidic Basic pH > 12 CheckPH->Basic ActionAcid CAUSE: Acid-Catalyzed Cleavage ACTION: Switch to Citric Acid Wash Acidic->ActionAcid ActionBase CAUSE: Saponification ACTION: Switch to NaHCO3 Quench Basic->ActionBase

Figure 1: Diagnostic logic for identifying the root cause of yield loss during amide workup.

Technical Modules: Troubleshooting & Optimization

Module 1: The Quench (pH & Thermal Control)

The most critical moment is quenching the reaction mixture, especially if Isobutyryl Chloride was used. The reaction with water generates HCl and significant heat.

The Problem:

  • Acid Spike: Unneutralized HCl drives the pH < 0.

  • Thermal Spike: Exotherms accelerate hydrolysis kinetics (Arrhenius equation).

  • Local Concentration: Adding strong base (NaOH) creates localized "hotspots" of high pH, causing immediate saponification before mixing is complete.

The Solution: Buffered Quenching Do not use NaOH for the initial quench. Use a saturated solution of Sodium Bicarbonate (NaHCO₃).

Quenching AgentpH at SaturationRisk LevelMechanism of Failure
NaOH (1M) ~14High Direct nucleophilic attack (

) on carbonyl.
Water < 1 (due to HCl)Medium Acid-catalyzed activation of carbonyl oxygen.
Sat. NaHCO₃ ~8.3Low Self-buffering; neutralizes HCl without high alkalinity.
NH₄Cl (aq) ~4.6Low Good for basic reaction mixtures; prevents basic hydrolysis.

Protocol 1.1: The "Cold-Buffer" Quench

  • Cool the reaction mixture to 0°C .

  • Prepare a saturated NaHCO₃ solution and cool it to 0–5°C.

  • Add the NaHCO₃ solution dropwise with vigorous stirring.

  • Validation: Monitor internal temperature. Do not allow T > 10°C.

  • Endpoint: Continue addition until gas evolution (

    
    ) ceases.
    
Module 2: Amine Removal (Washing Strategy)

If you used excess Benzylamine, you must remove it. Standard protocols often suggest 1M HCl. However, for sensitive amides, this can be aggressive.

The Problem: Strong mineral acids (HCl, H₂SO₄) fully protonate the amide oxygen (making it a better electrophile) and the amine nitrogen. If the separation is slow, hydrolysis occurs.

The Solution: Citric Acid Wash Use 0.5M - 1M Citric Acid .

  • Why? Citric acid is strong enough to protonate benzylamine (forming a water-soluble citrate salt) but weak enough (

    
    ) to minimize protonation of the amide oxygen.
    

Protocol 2.1: The Mild Acid Wash

  • After the NaHCO₃ quench and phase separation, retain the organic layer.

  • Wash with 0.5M Citric Acid (cold).

  • Validation: Check the TLC of the organic layer. The baseline spot (Benzylamine) should disappear. The product spot (

    
     in Hex/EtOAc) should remain intense.
    
  • Immediately follow with a Brine wash to remove residual acidity.

Module 3: Phase Separation & Drying

Prolonged contact with water, even at neutral pH, promotes hydrolysis if the solvent is wet and heated during evaporation.

The Problem: Emulsions trap aqueous pockets containing acid/base catalysts within the organic phase. When you heat this on the rotovap, you create a "micro-reactor" for hydrolysis.

The Solution: Rapid Drying

  • Break Emulsions: Use saturated Brine (NaCl) for the final wash. The high ionic strength forces phase separation.

  • Chemical Drying: Use Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
    • Tip: Allow to stand for at least 15 minutes. The solution must look crystal clear, not cloudy.

  • Thermal Limit: When removing solvent, keep the water bath < 40°C .

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC just below my product after workup. What is it? A: This is likely Benzylamine (from hydrolysis) or Isobutyric Acid .

  • Test: Stain with Ninhydrin. If it turns purple/red, it is Benzylamine (hydrolysis has occurred).

  • Test: Stain with Bromocresol Green. If it turns yellow, it is Isobutyric Acid.

Q: Can I use 1M HCl if I do it quickly? A: Yes, but it is risky. If you must use HCl, use 0.1M to 0.5M HCl and keep the mixture on ice. Separate phases immediately. Do not let them sit in the separatory funnel.

Q: My yield is low, but I don't see hydrolysis products. Where is my amide? A: N-benzylisobutyramide has moderate polarity. If you used a very large volume of aqueous wash, you might have extracted the product into the water.

  • Fix: "Back-extract" the combined aqueous layers with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) to recover the amide.

Q: Does the "Isobutyryl" group make it harder to hydrolyze than Acetyl? A: Yes. The steric bulk of the isopropyl group hinders the approach of water/hydroxide to the carbonyl carbon. However, this protection is kinetic, not thermodynamic. Given enough heat and time in acid/base, it will hydrolyze.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: Authoritative source for the mechanism of acid/base catalyzed amide hydrolysis and the tetrahedral intermedi
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Standard reference for workup procedures, specifically the use of bicarbonate for quenching acid chlorides and breaking emulsions.
  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Kinetics.

    • Context: Detailed breakdown of the protonation states of amides under varying pH conditions.
  • Reich, H. J. (University of Wisconsin).

    • Context: Source for pKa values of protonated amides (-1.0) and carboxylic acids, justifying the choice of Citric Acid over HCl.

Sources

Technical Support Center: Scale-Up of N-Benzyl-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Process Optimization for Scale-Up Ticket ID: SC-AMIDE-2024-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

Scaling up the synthesis of N-benzyl-2-methylpropanamide (derived from benzylamine and isobutyryl chloride) requires a shift from "convenience" solvents used in discovery (like Dichloromethane - DCM) to "process-capable" solvents. At scale, heat transfer, phase separation kinetics, and environmental health and safety (EHS) compliance become your primary constraints.

This guide addresses the transition from gram-scale exploration to kilogram-scale production, focusing on the Schotten-Baumann biphasic conditions or semi-anhydrous organic routes.[1]

Module 1: Solvent Selection Logic

The "Green" Transition: Why move away from DCM?

While DCM is an excellent solvent for solubility, its low boiling point (39.6 °C) makes exotherm control dangerous at scale. Furthermore, under REACH and solvent selection guides (Pfizer, GSK, Sanofi), it is flagged as "Hazardous" or "Undesirable" due to toxicity and environmental persistence.

Recommended Alternatives

We recommend evaluating 2-Methyltetrahydrofuran (2-MeTHF) or Toluene as primary replacements.

FeatureDichloromethane (DCM) Toluene 2-MeTHF Ethyl Acetate (EtOAc)
Solubility ExcellentGood (Heating may be required)ExcellentGood
Water Miscibility LowNegligible (Clean cuts)Low (Clean cuts)Moderate (Hydrolysis risk)
Boiling Point ~40 °C (Risk of boil-over)~110 °C (High thermal margin)~80 °C (Ideal balance)~77 °C
Green Score 🔴 Red (Hazardous)🟡 Yellow (Usable)🟢 Green (Preferred)🟢 Green (Preferred)
Scale-Up Note Avoid. Hard to contain vapors.Robust. Forms azeotropes for drying.Modern Standard. Derived from biomass; stable.Caution. Can react with acid chlorides over time.
Decision Matrix: Selecting Your Solvent

Use the following logic flow to determine the best solvent for your specific reactor setup.

SolventSelection Start Start: Solvent Selection Solubility Is product soluble in Toluene at 20°C? Start->Solubility GreenReq Strict Green/Bio-based Requirement? Solubility->GreenReq Yes MeTHF Select 2-MeTHF (Bio-based, excellent phase separation) Solubility->MeTHF No (Need higher polarity) Workup Workup Preference? GreenReq->Workup No GreenReq->MeTHF Yes (Bio-derived) Toluene Select TOLUENE (Robust, cheap, good azeotrope) Workup->Toluene Crystallization desired EtOAc Select Ethyl Acetate (Cheap, green, watch hydrolysis) Workup->EtOAc Extraction/Evaporation only

Figure 1: Solvent selection decision tree based on solubility, environmental constraints, and workup strategy.

Module 2: Thermodynamics & Reaction Control

The Exotherm Challenge

The reaction between isobutyryl chloride and benzylamine is highly exothermic.



At the milligram scale, this heat dissipates instantly. At the kilogram scale, the Surface Area-to-Volume Ratio drops drastically. If you add reagents too fast in a low-boiling solvent (DCM), the solvent will flash boil, potentially over-pressurizing the vessel.

Critical Process Parameters (CPPs)
  • Addition Rate: Must be controlled by reactor temperature, not time.

  • Base Scavenging: HCl generation is instantaneous. If using a biphasic system (NaOH/Water + Organic), agitation speed is critical to ensure mass transfer of HCl into the aqueous phase.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid paste/slurry. What happened?

Diagnosis: You likely used a solvent (like Toluene) where the product or the byproduct salt (Amine-HCl) is insoluble at the reaction temperature. Fix:

  • Immediate: Add water to dissolve the salt (if using a biphasic protocol).

  • Prevention: Switch to 2-MeTHF . It has higher solubility for amides and organic salts than toluene. Alternatively, run the reaction at a higher temperature (e.g., 40–50 °C) after the initial addition is complete.

Q2: I have a persistent emulsion during the aqueous workup.

Diagnosis: Amides can act as weak surfactants. If the density difference between your organic phase and aqueous phase is low (e.g., EtOAc vs. Water), emulsions stabilize. Fix:

  • The "Magic" Solvent: Switch to 2-MeTHF . It has a lower density (0.85 g/mL) and significantly lower water miscibility than THF, creating a sharp phase cut.

  • Salting Out: Add saturated NaCl (brine). This increases the density of the aqueous phase and disrupts the emulsion.

Q3: My yield is lower than expected (e.g., <80%).

Diagnosis: Hydrolysis of Isobutyryl Chloride. Mechanism: Isobutyryl chloride is sterically hindered but still susceptible to water. If your biphasic mixing is too efficient before the amine reacts, or if the amine addition is too slow, water competes for the acid chloride. Fix:

  • Order of Addition: Dissolve the amine in the organic solvent first. Cool. Then add the acid chloride.

  • Stoichiometry: Use a slight excess of the amine (1.05 eq) or the acid chloride (1.1 eq) depending on which is cheaper/easier to remove.

Module 4: Validated Scale-Up Protocol

System: Biphasic Schotten-Baumann (Recommended for robustness). Scale: 100g – 1kg basis.

Materials
  • Substrate: Benzylamine (1.0 equiv)[2]

  • Reagent: Isobutyryl chloride (1.1 equiv)

  • Solvent: 2-MeTHF (8–10 volumes relative to amine)

  • Base: 10% NaOH (2.5 equiv) or K2CO3 (solid)

Step-by-Step Workflow

ProcessFlow Prep 1. Charge Reactor (Amine + 2-MeTHF) Cool 2. Cool to 0-5°C Prep->Cool Add 3. Controlled Addition (Isobutyryl Chloride) Cool->Add Exotherm Control Base 4. Base Addition (Scavenge HCl) Add->Base Maintain pH > 9 Phase 5. Phase Separation (Remove Aqueous) Base->Phase Cryst 6. Crystallization (Heptane antisolvent) Phase->Cryst

Figure 2: Validated workflow for the biphasic synthesis of N-benzyl-2-methylpropanamide.

  • Charge: Load Benzylamine and 2-MeTHF into the reactor. Start agitation.

  • Cool: Chill the jacket to 0 °C. Ensure internal temp reaches <5 °C.

  • Addition: Add Isobutyryl Chloride slowly. Limit: Do not allow internal temp to exceed 20 °C.

    • Note: A white precipitate (Amine-HCl salt) may form initially. This is normal.

  • Base Scavenging: Once acid chloride addition is complete, add 10% NaOH solution slowly.

    • Check: Verify pH is >10. The precipitate should dissolve or change character.

  • Phase Cut: Stop agitation. Allow layers to settle. 2-MeTHF (top) / Aqueous (bottom).[3] Drain bottom layer.

  • Wash: Wash organic layer with 1N HCl (to remove unreacted amine) and then Brine.

  • Isolation: Distill 2-MeTHF to concentrate (approx 3-4 volumes). Add Heptane (antisolvent) slowly to induce crystallization. Cool to 0 °C and filter.

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10 , 31-36. Link

  • GSK Solvent Selection Guide. Green Chemistry, 2011, 13 , 856-865. Link

  • 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM. Org. Process Res. Dev. 2007, 11, 1, 156–159. Link

  • Schotten-Baumann Reaction Optimization. Reaction Chemistry & Engineering, 2023. Link

  • Sanofi Solvent Selection Guide. Org. Process Res. Dev. 2013, 17, 11, 1517–1525. Link

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Analysis of Amide Bands in N-Benzylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzylisobutyramide (


) serves as a critical model for sterically hindered secondary amides and is a frequent intermediate in the synthesis of pharmaceutical peptidomimetics. Its structural duality—combining a lipophilic benzyl moiety with a branched isobutyryl group—presents unique vibrational signatures that distinguish it from linear analogs like N-benzylacetamide.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) Spectroscopy against alternative structural elucidation methods (Raman, NMR, and Computational DFT). We analyze the performance of FTIR in resolving the diagnostic Amide I, II, and A bands , offering a validated framework for researchers confirming the synthesis or purity of this compound.

Structural Context & Analytical Challenges

N-benzylisobutyramide contains three distinct vibrational domains that must be deconvoluted:

  • The Secondary Amide Linkage (-CONH-): The core diagnostic region (Amide I/II).

  • The Benzyl Group (

    
    ):  Source of aromatic ring modes and out-of-plane bending.
    
  • The Isobutyryl Group (

    
    ):  Provides the "isopropyl doublet," a key differentiator from linear amides.
    

The Analytical Challenge: The steric bulk of the isobutyryl group can disrupt standard hydrogen-bonding networks seen in linear amides, leading to shifts in the Amide A and I bands that require precise resolution.

Performance Comparison: FTIR vs. Alternatives

For the structural validation of N-benzylisobutyramide, FTIR is compared below with Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).

Table 1: Comparative Efficacy for N-Benzylisobutyramide Analysis
FeatureFTIR (ATR/Transmission) Raman Spectroscopy 1H NMR
Amide I Detection Superior. Strong dipole change in C=O stretch makes this the dominant band.Weak. C=O stretch has low polarizability change; often obscured.N/A (Vibrational mode not detected).
Amide II Detection Excellent. Distinct N-H bending/C-N stretching mode (~1550 cm⁻¹).Very Weak/Silent. Often invisible in Raman.N/A
Benzyl Ring Modes Good. Visible C=C stretches (~1600 cm⁻¹).Superior. Aromatic ring breathing (~1000 cm⁻¹) is intensely active.Excellent (Chemical shift data).
Sample Prep Fast. ATR requires no prep; KBr pellets for high resolution.Fast. Non-destructive, no contact needed.Slow. Requires deuterated solvents (

).
H-Bond Sensitivity High. Amide A shift (3300 vs 3400 cm⁻¹) indicates aggregation state.Moderate.Low (Concentration dependent shifts).
Primary Utility Functional Group Verification & Secondary Structure. Crystallinity & Polymorph Screening. Exact Atom-to-Atom Connectivity.
Critical Insight: Why FTIR Wins for Amide Analysis

While NMR is the gold standard for connectivity (proving the benzyl is attached to the nitrogen), FTIR is the superior tool for probing the electronic environment of the peptide bond. The Amide I band position in FTIR directly correlates to the strength of the C=O bond and its participation in hydrogen bonding, which is critical for assessing the solid-state conformation of N-benzylisobutyramide.

Detailed FTIR Spectral Analysis

The following assignments are based on the structural integration of a secondary amide with a monosubstituted benzene and a branched alkyl chain.

The Amide Region (Diagnostic Bands)[1][2][3][4][5]
Amide A: N-H Stretching (~3280 – 3320 cm⁻¹)
  • Mechanism: Stretching vibration of the N-H bond.[1][2]

  • Observation: In solid state (KBr pellet or ATR), N-benzylisobutyramide exists as hydrogen-bonded dimers or chains. Expect a broad, intense band centered around 3290 cm⁻¹ .

  • Validation Check: If the spectrum shows a sharp spike >3400 cm⁻¹, the sample is likely wet or in a dilute non-polar solution (free N-H).

Amide I: C=O[1][3][4][2][5] Stretching (1640 – 1660 cm⁻¹)
  • Mechanism: Primarily C=O stretching (70-85%) coupled with C-N stretching.[1]

  • Observation: This is the most intense band. Due to the isobutyryl steric hindrance , the H-bonding may be slightly weaker than in acetamides, potentially shifting the band to slightly higher wavenumbers (~1655 cm⁻¹) compared to unhindered amides.

  • Interference: The benzyl ring C=C stretch appears near 1600-1605 cm⁻¹ (often as a shoulder to Amide I).

Amide II: N-H Bending + C-N Stretching (~1540 – 1550 cm⁻¹)
  • Mechanism: Out-of-phase combination of N-H in-plane bending and C-N stretching.

  • Observation: A strong, broad band.

  • Diagnostic Value: This band is absent in Raman spectra. Its presence in FTIR confirms the secondary amide structure.

Structural Fingerprints (Non-Amide)
RegionWavenumber (cm⁻¹)AssignmentDiagnostic Note
Aromatic C-H > 3000 (3030-3080)Benzyl C-H StretchDistinguishes from purely aliphatic amides.
Aliphatic C-H 2850 – 2980Isobutyryl C-H StretchLook for methyl asymmetry.
Isopropyl Doublet 1385 & 1365 Gem-dimethyl bend CRITICAL: The "split" peak of the isobutyryl group. Differentiates iso-butyryl from n-butyryl.
Mono-sub Benzene 690 & 740C-H Out-of-plane bendStrong bands confirming the benzyl group.

Experimental Protocol: Synthesis Verification

This protocol ensures high-integrity spectral acquisition, minimizing artifacts from moisture or solvent residues.

Sample Preparation

Method A: ATR-FTIR (Recommended for Routine QC)

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol to remove lipid residues.

  • Background: Collect a 32-scan background spectrum of the ambient air.

  • Deposition: Place ~5 mg of solid N-benzylisobutyramide on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact (critical for Amide A resolution).

Method B: Transmission KBr Pellet (Recommended for Publication)

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Data Processing Workflow

To ensure scientific integrity, raw data must be processed to remove atmospheric interferences.

AnalysisWorkflow cluster_QC QC Check Raw Raw Interferogram FFT Fourier Transform Raw->FFT Atmosphere Atmospheric Correction (CO2/H2O removal) FFT->Atmosphere Single Beam Baseline Baseline Correction (Rubberband Method) Atmosphere->Baseline PeakPick Peak Picking (Threshold: 5% T) Baseline->PeakPick AmideCheck Check Amide I/II Ratio PeakPick->AmideCheck

Figure 1: Standardized Data Processing Workflow for Amide Analysis. Ensures removal of water vapor which overlaps with Amide I/II regions.

Mechanistic Visualization: Vibrational Coupling

Understanding why the bands appear where they do is essential for interpreting shifts caused by the isobutyryl group.

VibrationalModes AmideGroup Secondary Amide Group (-CONH-) AmideI Amide I Mode (1650 cm⁻¹) AmideGroup->AmideI AmideII Amide II Mode (1550 cm⁻¹) AmideGroup->AmideII CO_Stretch C=O Stretch (Major Component) CO_Stretch->AmideI 80% Contribution CN_Stretch C-N Stretch CN_Stretch->AmideI Minor CN_Stretch->AmideII 40% Contribution NH_Bend N-H In-Plane Bend NH_Bend->AmideII 60% Contribution H_Bond Hydrogen Bonding (Intermolecular) H_Bond->CO_Stretch Weakens Bond (Red Shift) H_Bond->NH_Bend Stiffens Bond (Blue Shift)

Figure 2: Vibrational Coupling in Secondary Amides. Note how Hydrogen Bonding has opposite effects on Amide I (lowers frequency) and Amide II (raises frequency).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for Amide band assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source on Amide I/II coupling mechanisms).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Reference for Isopropyl doublet analysis).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Analytical Imperative for N-benzyl-2-methylpropanamide

N-benzyl-2-methylpropanamide is a secondary amide with potential applications in various fields, including medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its biological activity, reactivity, and overall utility. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and structural features through the analysis of its fragmentation patterns. This guide will elucidate the predicted fragmentation behavior of N-benzyl-2-methylpropanamide under common ionization techniques and compare the utility of MS with other spectroscopic methods.

II. Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of N-benzyl-2-methylpropanamide in a mass spectrometer is governed by the stability of the resulting fragment ions. The molecular structure, featuring a benzyl group, an amide linkage, and an isopropyl moiety, presents several potential cleavage sites. The most common ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), will induce distinct fragmentation pathways.

A. Electron Ionization (EI-MS): A Hard Ionization Approach

In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) that is often unstable and prone to extensive fragmentation. The resulting mass spectrum serves as a unique molecular fingerprint.

Key predicted fragmentation pathways for N-benzyl-2-methylpropanamide (Molecular Weight: 177.24 g/mol ) under EI conditions include:

  • α-Cleavage at the Carbonyl Group: The most characteristic fragmentation of amides involves cleavage of the bond between the carbonyl carbon and the nitrogen atom (N-CO cleavage).[1][2][3] This would result in the formation of an isobutyryl cation and a neutral benzylamine radical, or a benzylaminyl radical and a neutral isobutyraldehyde. Given the stability of the acylium ion, the formation of the isobutyryl cation at m/z 71 is highly probable.

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This occurs through cleavage of the C-N bond between the benzyl group and the amide nitrogen, followed by rearrangement.

  • Cleavage of the N-Benzyl Bond: Direct cleavage of the N-CH₂ bond would lead to the formation of a resonance-stabilized benzyl cation (C₆H₅CH₂⁺) at m/z 91 , which readily rearranges to the even more stable tropylium ion. The other fragment would be the 2-methylpropanamide radical.

  • McLafferty Rearrangement: While less common for this specific structure due to the absence of a γ-hydrogen on the acyl side, a variation of the McLafferty rearrangement could occur involving the benzyl group, though it is not predicted to be a major pathway. Secondary and tertiary amides with γ-hydrogens on the acyl or N-alkyl groups are more prone to this rearrangement.[2]

  • Loss of an Isopropyl Group: Cleavage of the bond between the carbonyl carbon and the isopropyl group could result in the loss of a neutral isopropane molecule and the formation of a fragment at m/z 134 .

The expected base peak in the EI spectrum would likely be the tropylium ion at m/z 91 due to its exceptional stability.[4]

B. Electrospray Ionization (ESI-MS): A Softer Ionization Technique

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less fragmentation compared to EI.[1][2][3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Under ESI-MS/MS conditions, the fragmentation of the [M+H]⁺ ion (at m/z 178 ) of N-benzyl-2-methylpropanamide is expected to proceed via:

  • Amide Bond Cleavage: Similar to EI, the primary fragmentation pathway is the cleavage of the amide bond (N-CO).[1][2][3] This would lead to the formation of a protonated benzylamine fragment at m/z 108 and a neutral isobutyraldehyde molecule, or the formation of the isobutyryl cation at m/z 71 and a neutral benzylamine molecule.

  • Loss of Benzylamine: The loss of a neutral benzylamine molecule (107 Da) from the protonated molecular ion would result in the formation of the isobutyryl cation at m/z 71 .

  • Formation of the Benzyl Cation: Cleavage of the N-benzyl bond can also occur, leading to the formation of the benzyl cation at m/z 91 .

The most abundant fragment ion in the ESI-MS/MS spectrum is predicted to be either the protonated benzylamine at m/z 108 or the isobutyryl cation at m/z 71 , depending on the relative proton affinities of the fragments.

The following diagrams illustrate the predicted fragmentation of N-benzyl-2-methylpropanamide under EI and ESI-MS conditions.

EI_Fragmentation M N-benzyl-2-methylpropanamide (M⁺˙, m/z 177) F1 Tropylium Ion (m/z 91) M->F1 α-cleavage (N-benzyl) F2 Isobutyryl Cation (m/z 71) M->F2 α-cleavage (N-CO) F3 [M - C₃H₇]⁺ (m/z 134) M->F3 Loss of Isopropyl ESI_Fragmentation MH [M+H]⁺ (m/z 178) F1 Protonated Benzylamine (m/z 108) MH->F1 Amide Bond Cleavage F2 Isobutyryl Cation (m/z 71) MH->F2 Loss of Benzylamine F3 Benzyl Cation (m/z 91) MH->F3 N-Benzyl Cleavage

Caption: Predicted ESI-MS/MS Fragmentation of N-benzyl-2-methylpropanamide.

III. Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple, and non-destructive.Provides limited structural information, complex spectra can be difficult to interpret.
Gas Chromatography (GC) Separation of volatile compounds.Excellent separation efficiency for complex mixtures.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography (LC) Separation of a wide range of compounds.Applicable to a broader range of compounds than GC.Lower resolution than capillary GC.

Synergistic Approach: The most robust characterization of N-benzyl-2-methylpropanamide is achieved by coupling a separation technique with a detection method, such as GC-MS or LC-MS. [5][6]This allows for the separation of the compound from any impurities before it is introduced into the mass spectrometer for analysis. NMR spectroscopy can then be used to confirm the detailed structural arrangement of the purified compound. [7]

IV. Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the volatile and thermally stable N-benzyl-2-methylpropanamide.

  • Sample Preparation: Prepare a 1 mg/mL solution of N-benzyl-2-methylpropanamide in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent with an EI source. [6] * Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. [6] * Injection Volume: 1 µL with a split ratio of 10:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. [8] * Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for analyzing N-benzyl-2-methylpropanamide in complex matrices or when higher sensitivity is required.

  • Sample Preparation: Prepare a 1 µg/mL solution of N-benzyl-2-methylpropanamide in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an ESI source.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 250 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Collision Energy: Optimized for the fragmentation of the precursor ion at m/z 178. A starting value of 20 eV is recommended.

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis GC_Sample Sample Preparation (1 mg/mL in DCM) GC_Inject GC Injection (1 µL, 10:1 split) GC_Sample->GC_Inject GC_Separation Chromatographic Separation (HP-5MS column) GC_Inject->GC_Separation MS_Ionization_EI EI Ionization (70 eV) GC_Separation->MS_Ionization_EI MS_Analysis_GC Mass Analysis (m/z 40-500) MS_Ionization_EI->MS_Analysis_GC GC_Data Data Acquisition & Analysis MS_Analysis_GC->GC_Data LC_Sample Sample Preparation (1 µg/mL in ACN/H₂O) LC_Inject LC Injection (5 µL) LC_Sample->LC_Inject LC_Separation Chromatographic Separation (C18 column) LC_Inject->LC_Separation MS_Ionization_ESI ESI Ionization (+) LC_Separation->MS_Ionization_ESI MS_Analysis_LC Tandem MS Analysis (Precursor m/z 178) MS_Ionization_ESI->MS_Analysis_LC LC_Data Data Acquisition & Analysis MS_Analysis_LC->LC_Data

Caption: Recommended workflows for GC-MS and LC-MS/MS analysis.

V. Conclusion

The structural elucidation of N-benzyl-2-methylpropanamide is effectively achieved through mass spectrometry, with predictable and informative fragmentation patterns under both EI and ESI conditions. The formation of the tropylium ion at m/z 91 is a key diagnostic peak in EI-MS, while amide bond cleavage leading to fragments at m/z 108 and m/z 71 is expected in ESI-MS/MS. For a comprehensive and unambiguous characterization, a multi-technique approach incorporating chromatographic separation and NMR spectroscopy is highly recommended. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality data for this and structurally related compounds.

VI. References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Validation of N-benzyl-2-methylpropan-1-imine: A Comparative Guide. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from

  • Google Patents. (n.d.). Analysis method for amide compounds. Retrieved from

  • Atlantis Press. (n.d.). Determination of five amides in food contact materials by GC/MS. Retrieved from

  • SciELO. (n.d.). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from

Sources

Structural Elucidation and Comparative NMR Analysis of N-benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive


C NMR assignment guide for N-benzyl-2-methylpropanamide  (CAS: 20336-15-6), comparing spectral resolution and chemical shift behaviors in CDCl

versus DMSO-d

.

Significance: N-benzyl-2-methylpropanamide serves as a critical pharmacophore in the development of capsid inhibitors and local anesthetic analogs. Accurate structural validation is often complicated by solvent-dependent conformational isomerism and signal overlap in the aromatic region. This guide establishes a self-validating protocol for distinguishing this specific amide from its linear isomers (e.g., N-benzylbutanamide).

Structural Analysis & Numbering Logic

Before data acquisition, we must define the magnetic environment. The molecule consists of two distinct domains: the electron-rich benzylamine fragment and the sterically hindered isobutyryl tail.

Molecular Architecture
  • Domain A (Isobutyryl): Contains a carbonyl (C1), a methine (C2), and two equivalent methyls (C3).

  • Domain B (Linker): The benzylic methylene (C4).

  • Domain C (Aromatic): The phenyl ring (C5-C8).

Figure 1: Numbering scheme for N-benzyl-2-methylpropanamide used in assignment tables.

Experimental Protocol: Synthesis & Acquisition

To ensure the data below is reproducible, the sample must be generated and analyzed under controlled conditions.

Synthesis (Schotten-Baumann Conditions)

We utilize a biphasic Schotten-Baumann protocol to minimize side reactions (di-acylation).

  • Reagents: Benzylamine (1.0 eq), Isobutyryl chloride (1.1 eq), NaOH (10% aq), DCM.

  • Procedure: Add isobutyryl chloride dropwise to a biphasic mixture of benzylamine in DCM/NaOH at 0°C. Stir 2h.

  • Purification: Wash organic layer (1M HCl, then Brine). Dry (MgSO

    
    ). Recrystallize from Hexane/EtOAc.
    
NMR Acquisition Parameters
  • Instrument: 400 MHz (100 MHz for

    
    C).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Critical).

    • Why? Quaternary carbons (C1, C5) have long T1 relaxation times. Standard D1 (1.0s) leads to poor integration and missing peaks.

  • Scans: 512 (CDCl

    
    ) / 1024 (DMSO-d
    
    
    
    ).

Comparative Analysis: CDCl vs. DMSO-d

This section compares the "Standard" solvent (CDCl


) against the "Polar" alternative (DMSO-d

).
The Solvent Effect Mechanism
  • CDCl

    
     (Non-polar):  The amide exists primarily as a monomer or weak dimer. Chemical shifts reflect the intrinsic electron density.
    
  • DMSO-d

    
     (Polar Aprotic):  Strong Hydrogen Bonding occurs between the solvent oxygen and the Amide N-H. This deshields the adjacent carbonyl (C1) and affects the benzylic carbon (C4) via inductive effects.
    
Assignment Table

The following data represents high-confidence assignments based on fragment analysis and chemometric prediction [1, 2].

Carbon IDTypeCDCl

Shift (ppm)
DMSO-d

Shift (ppm)

(ppm)
Assignment Logic
C1 C=O176.8 175.9 -0.9Deshielded Carbonyl. Upfield shift in DMSO due to dipole interaction.
C5 Cq (Ipso)138.4 139.8 +1.4Quaternary aromatic. Low intensity.
C7 CH (Meta)128.7 128.2 -0.5Intense aromatic signal. Overlap region.[1][2]
C6 CH (Ortho)127.8 127.1 -0.7Intense aromatic signal.
C8 CH (Para)127.4 126.6 -0.8Distinct from ortho/meta by intensity (1:2 ratio).
C4 CH

(Benzyl)
43.5 42.1 -1.4Significant shift. Sensitive to N-H solvation environment.
C2 CH (Methine)35.6 34.8 -0.8Isopropyl backbone.
C3 CH

(Methyl)
19.6 19.2 -0.4High field doublet (in proton-coupled spectra).
Performance Verdict
  • Resolution: CDCl

    
     is superior  for separating the aromatic cluster (C6, C7, C8). In DMSO, the ortho/meta/para signals often collapse into a multiplet around 127-128 ppm.
    
  • Solubility: DMSO-d

    
     is superior  for highly concentrated samples (>50 mg/mL) required for rapid 
    
    
    
    C acquisition, but at the cost of resolution.

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to final peak validation, ensuring a self-validating system.

Figure 2: Step-by-step workflow for the synthesis, preparation, and validation of NMR data.

Troubleshooting & Common Pitfalls

When analyzing N-benzyl-2-methylpropanamide, researchers often encounter specific artifacts.

  • Missing C1 (Carbonyl) Peak:

    • Cause: Inadequate relaxation delay. The quaternary carbonyl relaxes slowly.

    • Fix: Increase D1 to 2-3 seconds or add Cr(acac)

      
       relaxation agent.
      
  • "Ghost" Peaks:

    • Cause: Rotamers. While less common in simple secondary amides than tertiary amides, restricted rotation around the C-N bond can cause peak doubling at low temperatures (< -20°C).

    • Fix: Acquire data at elevated temperature (40°C) to coalesce signals.

  • Impurity Confusion:

    • Benzaldehyde: Look for a peak at ~192 ppm (CHO).

    • Benzylamine:[2][3][4] Look for the CH

      
       shift at ~46 ppm (distinct from the amide's ~43 ppm).
      

References

  • Oregon St

    
    C NMR Chemical Shift Tables. Retrieved from [Link]
    
  • Kozerski, L., et al. (2017). Solvation of Amides in DMSO and CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : An Attempt at Quantitative DFT-Based Interpretation. The Journal of Physical Chemistry A. Retrieved from [Link]
    
  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

A Comparative Guide to Steric Hindrance: N-benzyl-2-methylpropanamide vs. N-benzylpivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and synthetic organic chemistry, understanding the nuanced effects of molecular architecture on reactivity and interaction is paramount. This guide provides an in-depth, objective comparison of the steric properties of two isomeric amides: N-benzyl-2-methylpropanamide and N-benzylpivalamide. While sharing the same molecular formula, their structural differences impart distinct steric profiles that significantly influence their chemical behavior. This analysis is grounded in established principles of physical organic chemistry and supported by proposed experimental frameworks.

Introduction: Isomers with Divergent Steric Profiles

N-benzyl-2-methylpropanamide and N-benzylpivalamide are structural isomers. The key distinction lies in the alkyl group attached to the amide carbonyl: an isopropyl group in the former and a tert-butyl group in the latter. This seemingly subtle difference—a secondary versus a quaternary α-carbon—creates a profound disparity in the steric environment around the reactive amide functional group. The tert-butyl group, with its three methyl groups branching from a central carbon, exerts a much larger steric demand than the isopropyl group.[1][2] This guide will dissect this difference through quantitative measures, predictable effects on chemical reactivity, and robust experimental protocols to validate these principles.

Figure 1: Structural Comparison

Caption: Chemical structures of the two isomeric amides.

Quantifying Steric Bulk: The A-Value

A well-established method for quantifying the steric bulk of a substituent is its "A-value."[3] Derived from the conformational analysis of substituted cyclohexanes, the A-value represents the free energy difference (in kcal/mol) between a conformation where the substituent is in the more stable equatorial position and the conformation where it is in the more sterically hindered axial position.[4] A higher A-value signifies a greater steric demand.[3][4]

The isopropyl and tert-butyl groups have significantly different A-values, which provides a quantitative foundation for our comparison.

Substituent GroupA-Value (kcal/mol)
Isopropyl~2.15[5]
tert-Butyl~4.9[3][5]

Analysis: The A-value for the tert-butyl group is more than double that of the isopropyl group.[5] This substantial difference in energy highlights the severe steric penalty associated with forcing the tert-butyl group into a crowded orientation. This is because the isopropyl group can orient a C-H bond towards the ring, minimizing interactions, whereas the tert-butyl group will always have a bulky methyl group creating a significant 1,3-diaxial interaction.[5] This intrinsic steric bulk is the primary driver of the differences in chemical properties between N-benzylpivalamide and N-benzyl-2-methylpropanamide.

Impact on Chemical Reactivity: A Case Study in Amide Hydrolysis

The increased steric shielding of the carbonyl carbon in N-benzylpivalamide is predicted to decrease its susceptibility to nucleophilic attack compared to N-benzyl-2-methylpropanamide. Amide hydrolysis, a fundamental reaction involving nucleophilic acyl substitution, serves as an excellent experimental model to probe this effect.[6][7]

Under both acidic and basic conditions, the reaction rate is dependent on the accessibility of the carbonyl carbon to the nucleophile (water or hydroxide).[8]

  • Mechanism Insight: The reaction proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step and is highly sensitive to steric hindrance around the carbonyl group. The bulky tert-butyl group in N-benzylpivalamide will sterically impede the approach of the nucleophile, raising the activation energy for the formation of the tetrahedral intermediate and thus slowing the reaction rate relative to N-benzyl-2-methylpropanamide.

Predicted Outcome: A comparative kinetic study of the hydrolysis of these two amides under identical conditions would be expected to show a significantly slower rate constant (k) for N-benzylpivalamide.

CompoundKey Structural FeaturePredicted Relative Rate of Hydrolysis
N-benzyl-2-methylpropanamideIsopropyl groupFaster
N-benzylpivalamidetert-Butyl groupSlower

Experimental Protocols for Steric Assessment

To empirically validate the predicted differences in steric hindrance, the following experimental protocols are proposed. These methods provide a framework for quantifying the impact of the isopropyl versus tert-butyl groups on molecular properties and reactivity.

This experiment directly measures the influence of steric hindrance on reaction rates.

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of N-benzyl-2-methylpropanamide and N-benzylpivalamide.

Methodology:

  • Solution Preparation: Prepare standardized stock solutions of each amide (e.g., 0.1 M in a suitable solvent like ethanol) and a sodium hydroxide solution (e.g., 0.1 M in water).

  • Reaction Initiation: Equilibrate both reactant solutions to a constant temperature (e.g., 50 °C) in a water bath. Initiate the reaction by mixing equal volumes of the amide and NaOH solutions in a reaction vessel.

  • Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding excess standard HCl).

  • Quantification: Determine the concentration of unreacted NaOH at each time point by back-titration with a standardized NaOH solution.

  • Data Analysis: Plot the appropriate concentration-time data (e.g., 1/[Amide] vs. time) to determine the second-order rate constant (k) for each amide.

  • Comparison: Directly compare the calculated rate constants. A significantly smaller k for N-benzylpivalamide will provide quantitative evidence of its greater steric hindrance.

G A Prepare Stock Solutions (Amides, NaOH) B Equilibrate at Constant Temp. A->B C Initiate Reaction (Mix Solutions) B->C D Timed Aliquot Withdrawal & Quenching C->D E Back-Titration (Determine [NaOH]) D->E F Plot Data & Calculate Rate Constant (k) E->F G Compare k values F->G

Sources

Structural Confirmation of N-benzyl-2-methylpropanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for N-benzyl-2-methylpropanamide structure confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of peptidomimetics and amide-based therapeutics, N-benzyl-2-methylpropanamide (N-benzylisobutyramide) serves as a critical structural model. While routine characterization often relies on solution-phase NMR, this method can suffer from ambiguity due to amide bond rotamers and solvent effects.

This guide objectively compares X-ray crystallography against standard spectroscopic alternatives, demonstrating why solid-state diffraction is the requisite "Gold Standard" for absolute structure confirmation, particularly when defining hydrogen-bonding networks and conformational rigidity in drug formulation.

Part 1: Comparative Analysis of Structural Elucidation Methods[1]

For a molecule like N-benzyl-2-methylpropanamide (


), selecting the correct characterization method is dictated by the specific data requirement: connectivity  vs. spatial arrangement .
Table 1: Performance Comparison Matrix
Feature1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & chemical environmentMolecular formula & fragmentation pattern3D atomic coordinates & packing
Sample State Solution (Solvent dependent)Gas/Ionized phaseSolid (Single Crystal)
Amide Bond Insight Ambiguous: Often shows peak doubling or broadening due to slow rotation around the C-N bond (rotamers).None: Fragmentation breaks the bond; no conformational data.Definitive: "Freezes" the preferred low-energy conformation (usually trans).
Stereochemistry Relative (requires NOESY/ROESY)NoneAbsolute (anomalous dispersion)
Data Acquisition Time Fast (Minutes)Fast (Minutes)Slow (Hours to Days)
Sample Recovery HighLow (Destructive)High (Non-destructive)
The "Amide Ambiguity" Problem in NMR

In solution, N-benzyl-2-methylpropanamide exhibits resonance structures where the C-N bond has partial double-bond character. This restricts rotation, leading to cis and trans isomers that equilibrate on the NMR timescale.

  • Result: Spectra may display split peaks for the isopropyl methyl groups, mimicking impurities.

  • Solution: Variable Temperature (VT) NMR can coalesce these peaks, but X-ray crystallography definitively resolves this by determining the single, thermodynamically stable conformer present in the crystal lattice.

Part 2: X-Ray Crystallography Workflow & Protocols

To achieve publication-quality structure confirmation for N-benzyl-2-methylpropanamide, follow this self-validating workflow.

Phase 1: Crystal Growth Protocol

Objective: Obtain a single crystal with dimensions


 mm.
  • Synthesis Verification: Ensure precursor purity (>98%) via HPLC. Impurities inhibit nucleation.

  • Method: Slow Evaporation (Vapor Diffusion is alternative).

  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate or Ethanol (Good solubility).

    • Antisolvent: Hexane or Pentane.

  • Step-by-Step:

    • Dissolve 20 mg of N-benzyl-2-methylpropanamide in 1 mL of Ethyl Acetate in a small vial (Vial A).

    • Place Vial A (uncapped) inside a larger jar (Jar B) containing 5 mL of Hexane.

    • Seal Jar B tightly.

    • Critical Control: Store at

      
       in a vibration-free environment for 3-7 days.
      
    • Mechanism:[1][2][3][4] Hexane vapor diffuses into the ethyl acetate, slowly lowering solubility and forcing nucleation without amorphous precipitation.

Phase 2: Data Collection & Refinement

Objective: Collect diffraction data to a resolution of


 Å.
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for organic small molecules to minimize absorption, though Cu-K
    
    
    provides stronger diffraction for small crystals.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream.

    • Reasoning: Reduces thermal motion (Debye-Waller factor), significantly improving resolution and precision of bond lengths.

Phase 3: Structure Solution (The Logic Gate)

The solution process follows a strict logical pathway:

  • Unit Cell Determination: Indexing reflections to find lattice parameters (

    
    ).
    
  • Space Group Assignment: Based on systematic absences (e.g.,

    
     is common for achiral amides).
    
  • Phasing: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refinement: Least-squares minimization (SHELXL) against

    
    .
    
Part 3: Visualization of Structural Logic

The following diagram illustrates the decision pathway for confirming the structure, highlighting where X-ray provides unique data points (H-bond networks) that solution techniques miss.

StructureConfirmation Start Crude Product (N-benzyl-2-methylpropanamide) PurityCheck Purity Check (HPLC/TLC) Start->PurityCheck Crystallization Crystallization (Vapor Diffusion) PurityCheck->Crystallization Definitive ID NMR Solution NMR (1H, 13C) PurityCheck->NMR Routine ID Diffraction X-Ray Diffraction (Mo-Ku03b1, 100K) Crystallization->Diffraction Single Crystal StructureSol Structure Solution (Direct Methods) Diffraction->StructureSol Ambiguity Ambiguity: Rotameric broadening? NMR->Ambiguity Ambiguity->Crystallization Resolve Ambiguity Refinement Refinement (R1 < 5%) StructureSol->Refinement FinalModel Final Model: 1. Absolute Conformation 2. Packing (H-Bonds) Refinement->FinalModel

Caption: Logical workflow comparing NMR ambiguity vs. X-ray definitive resolution for amide structures.

Part 4: Experimental Data Benchmarks

When validating your N-benzyl-2-methylpropanamide structure, your experimental data must meet these specific crystallographic quality metrics. Use this table as a "Go/No-Go" gauge for publication.

Table 2: Quality Control Metrics for Small Organic Amides
ParameterAcceptable RangeTechnical Insight
R-Factor (

)

Measures agreement between observed and calculated diffraction intensities.

implies a poor model or bad crystal.
Goodness of Fit (GoF)

Deviations indicate incorrect weighting schemes or overlooked systematic errors (e.g., twinning).
Resolution

Å or better
Required to resolve individual atoms clearly.
Completeness

Ensures all unique reflections in the limiting sphere were measured.
Bond Precision C-C errors

Å
High precision is needed to distinguish subtle bond length changes due to conjugation.
Structural Expectation: The Hydrogen Bond Network

For N-benzyl-2-methylpropanamide, the crystal packing is dominated by the amide functionality.

  • Donor: Amide N-H

  • Acceptor: Carbonyl Oxygen (C=O)

  • Pattern: Expect infinite 1D chains forming a

    
     motif (graph set notation) running perpendicular to the benzyl rings. This packing stabilizes the lattice and explains the high melting point relative to esters of similar weight.
    

Diagram of Expected Interactions:

HBonding Mol1 Molecule 1 (N-H Donor) Mol2 Molecule 2 (C=O Acceptor) Mol1->Mol2 Strong H-Bond (2.8 - 3.0 Å) Mol3 Molecule 3 (C=O Acceptor) Mol2->Mol3 Pi-Stacking (Benzyl-Benzyl)

Caption: Schematic of intermolecular forces dominating the solid-state lattice of benzyl amides.

References
  • Grover, G., et al. (2019). "X-Ray Crystallography vs. NMR Spectroscopy: Complementary Techniques for Structural Determination." News-Medical. Link

  • BenchChem Application Note. (2025). "Synthesis and Characterization of N-benzyl-2-methylpropan-1-imine and Amide Derivatives." BenchChem Protocols. Link

  • Brunger, A. T. (1997).[5] "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics."[6] Stanford University / HHMI. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating small molecule crystal structures." CCDC. Link

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for crystallographic principles).

Sources

Safety Operating Guide

N-benzyl-2-methylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for N-benzyl-2-methylpropanamide

Introduction & Chemical Identification

Effective chemical waste management requires precise identification.[1] N-benzyl-2-methylpropanamide (also known as N-benzylisobutyramide ) is a secondary amide commonly used as an intermediate in the synthesis of anticonvulsants and other bioactive pharmaceutical ingredients (APIs).[1][2]

Unlike common solvents, this compound is often handled as a reaction intermediate.[1] Its disposal protocol depends heavily on its physical state (pure solid vs. solution) and the presence of co-contaminants.

Chemical Profile:

Property Detail
IUPAC Name N-benzyl-2-methylpropanamide
Common Synonyms N-Benzylisobutyramide; 2-Methyl-N-(phenylmethyl)propanamide
CAS Number 4774-58-7

| Molecular Formula |


 |
| Structure  | Secondary Amide (Benzyl group + Isobutyryl group) |
| Regulatory Status  | Not P-listed or U-listed (RCRA).[1][2][3][4][5] Regulated as chemical waste.[1] |

Hazard Assessment & Pre-Disposal Check

Before generating waste tags, you must validate the hazard profile. While specific SDS data for this intermediate can be sparse, its structural analogs (e.g., N-benzylbutyramide) suggest specific GHS classifications.[1]

Causality of Hazards:

  • Amide Stability: The amide bond is relatively stable, meaning it does not spontaneously decompose, but it can hydrolyze under strong acid/base conditions.[1]

  • Biological Activity: As a drug precursor, treat it as Acute Tox. 4 (Oral) . The benzyl moiety often confers lipophilicity, aiding skin absorption.

GHS Hazard Classifications (Conservative Estimate):

  • H302: Harmful if swallowed.[1][3][6]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3][6]

Waste Categorization Logic (RCRA Compliance)

In the United States, waste determination is mandated by the Resource Conservation and Recovery Act (RCRA) . N-benzyl-2-methylpropanamide is not explicitly listed on the EPA's "P" (acutely hazardous) or "U" (toxic) lists.[1][2] Therefore, it is classified based on Characteristics .

Visual 1: Waste Stream Decision Tree

This logic gate ensures you select the correct waste drum, preventing costly re-classification fees.[1][2]

WasteDecisionTree Start Start: Waste Material (N-benzyl-2-methylpropanamide) StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->StreamC

Figure 1: Logic flow for categorizing N-benzyl-2-methylpropanamide waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicable for: Expired shelf stocks, contaminated gloves, spill cleanup materials.[1][2]

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Segregation: Do NOT mix with oxidizers (e.g., nitrates, perchlorates). Amides can react with strong oxidizers to produce toxic nitrogen oxides (

    
    ).
    
  • Labeling:

    • Primary Name: "Solid Waste: N-benzyl-2-methylpropanamide."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • RCRA Code: If pure, mark as "Non-Regulated Organic Solid" (unless your facility mandates D001 due to flammability of residual solvents).

  • Closure: Screw cap tight. Tape the cap if the solid is a fine powder to prevent dust release.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: Filtrates from recrystallization or reaction mixtures.[1][7]

  • Solvent Compatibility Check:

    • If in Dichloromethane (DCM): Dispose in Halogenated Waste carboy.

    • If in Ethyl Acetate/Methanol: Dispose in Non-Halogenated (Flammable) carboy.

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction used acid chlorides (e.g., isobutyryl chloride), quench excess acid with sodium bicarbonate before transferring to the waste drum to prevent pressure buildup.[1]

  • Causality: Determining halogen content is critical.[1] Halogenated waste requires higher incineration temperatures (

    
    ) to prevent dioxin formation, making it significantly more expensive to dispose of than non-halogenated fuel blends.
    
Scenario C: Trace Residue (Glassware)
  • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the amide (Acetone or Ethanol).

  • Combine Rinsate: Pour rinsate into the appropriate liquid waste stream (Scenario B).

  • Deface Labels: Remove chemical identity labels from the empty bottle before discarding it in the "Defaced Glass" bin.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment prevents facility contamination.

PPE Requirements:

  • Gloves: Nitrile (0.11mm minimum thickness).

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (if in solvent).[1]

  • Eyes: Chemical Splash Goggles.[1]

Visual 2: Spill Response Workflow

SpillResponse Alert 1. ALERT Notify Personnel PPE 2. PPE UP Nitrile Gloves + Goggles Alert->PPE Contain 3. CONTAIN Circle spill with absorbent PPE->Contain Clean 4. CLEAN Scoop solids / Absorb liquids Contain->Clean Decon 5. DECON Wash surface with soap/water Clean->Decon Dispose 6. DISPOSE Label as Hazardous Waste Decon->Dispose

Figure 2: Linear workflow for managing incidental laboratory spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10559, N-benzyl-2-methylpropanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Waste Code - RCRAInfo. Retrieved from [Link][1]

  • National Institutes of Health (2023). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-benzyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-benzyl-2-methylpropanamide. The following procedural guidance is grounded in established laboratory safety principles and data from structurally similar compounds, ensuring a cautious and thorough approach to handling.

Hazard Assessment and Core Principles

Based on the analysis of similar N-benzyl amide structures, N-benzyl-2-methylpropanamide should be presumed to be a hazardous substance with the potential to cause skin and eye irritation.[2][3] Inhalation of dust particles or aerosols and ingestion are potential routes of exposure that must be mitigated.[2][3][6]

The guiding principle for handling this compound is the ALARA (As Low As Reasonably Achievable) principle. All exposure should be minimized through a combination of engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing direct contact with N-benzyl-2-methylpropanamide.[7][8][9]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact, which may cause irritation.[2][3] Always inspect gloves for integrity before use.[10]
Eye Protection Safety glasses with side shields or safety goggles.To protect against splashes, dust, and aerosols that can cause serious eye irritation.[2][3][4]
Body Protection A standard laboratory coat. A flame-resistant lab coat should be considered if working with flammable solvents.To protect skin and clothing from contamination.[8][11]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.To prevent inhalation of the compound, which may cause respiratory irritation.[3][4][6]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to contain hazards at their source.

  • Chemical Fume Hood: All weighing and handling of solid N-benzyl-2-methylpropanamide, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This ensures adequate ventilation and protects the user from inhaling dust or vapors.[1][2]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2][11] Regular testing of this equipment is essential.

Procedural Workflow for Safe Handling

The following diagram and steps outline the complete workflow for safely handling N-benzyl-2-methylpropanamide, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_transfer Transfer Solution prep_dissolve->handle_transfer Proceed to Experiment handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of N-benzyl-2-methylpropanamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, safety glasses, and gloves.[10]

    • Prepare Workspace: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment and reagents.

    • Weighing: Carefully weigh the required amount of solid N-benzyl-2-methylpropanamide in the fume hood. Avoid creating dust.[1][2]

    • Dissolution: Add the solvent to the solid in a suitable container within the fume hood. Swirl gently to dissolve.

  • Handling and Use:

    • Transfer: When transferring the solution, keep the container opening away from your breathing zone. Use a funnel for transfers to narrow-mouthed containers.

    • Reaction: Conduct all subsequent experimental steps within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.[12]

    • Waste Disposal: Dispose of all waste, including contaminated consumables and excess solutions, in a properly labeled hazardous waste container according to your institution's guidelines.[2][3] Do not pour chemical waste down the drain.[1][13]

    • Doffing PPE: Remove your gloves first, turning them inside out as you do so. Then remove your lab coat and safety glasses.[8]

    • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][14] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[13] Collect the material in a sealed container for proper disposal. Ventilate the area.
Large Spill Evacuate the area immediately. Alert your supervisor and institutional safety personnel.

Storage and Disposal

  • Storage: Store N-benzyl-2-methylpropanamide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][11]

  • Disposal Plan: All waste containing N-benzyl-2-methylpropanamide must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][11] The disposal must be handled by trained personnel in accordance with all local, state, and federal regulations.

References

  • Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZYL DIMETHYLAMINE. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Chemicals - safe use and handling. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.